Technical Documentation Center

N-[4-(Hydroxymethyl)phenyl]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(Hydroxymethyl)phenyl]benzamide
  • CAS: 179057-17-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of N-[4-(Hydroxymethyl)phenyl]benzamide in Advanced Organic Synthesis

Executive Summary N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry, materials science, and complex organic syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesis. Structurally, it features a rigid, hydrogen-bond-capable benzamide core coupled with a reactive benzylic alcohol moiety. This unique architecture allows it to serve as a critical intermediate: the benzamide group provides structural stability and pharmacophoric interactions, while the hydroxymethyl group acts as a synthetic handle for diverse functionalization.

This whitepaper details the mechanistic rationale, core synthetic trajectories, and self-validating experimental protocols for utilizing N-[4-(Hydroxymethyl)phenyl]benzamide in organic synthesis.

Structural & Mechanistic Profiling

The reactivity of N-[4-(Hydroxymethyl)phenyl]benzamide is fundamentally governed by the electronic interplay between its two functional groups. The benzamide moiety, located at the para position relative to the hydroxymethyl group, exerts a mild electron-withdrawing effect via resonance.

  • Impact on Benzylic Activation: This electron-withdrawing nature slightly destabilizes the formation of a benzylic carbocation compared to an unsubstituted benzyl alcohol. Consequently, SN1-type reactions are disfavored. Synthetic strategies must rely on robust SN2 pathways (via conversion to a benzylic halide) or concerted mechanisms (such as the Mitsunobu reaction) to functionalize the benzylic position efficiently.

  • Chemoselectivity: The secondary amide (NH) is relatively stable and non-nucleophilic due to the resonance of the carbonyl group. This allows for the selective transformation of the primary alcohol without the need for transient protecting groups, provided that highly basic or harshly acidic hydrolytic conditions are avoided .

Core Synthetic Trajectories & Causality

A. Oxidation to N-(4-Formylphenyl)benzamide

The most prominent application of the starting material is its controlled oxidation to N-(4-formylphenyl)benzamide . This aldehyde derivative is a highly sought-after linker in materials science, particularly for the synthesis of Covalent Organic Frameworks (COFs) and dynamic Schiff base networks .

  • Causality in Reagent Choice: Dess-Martin Periodinane (DMP) or Swern oxidation conditions are strictly preferred over strong oxidants like KMnO₄. Strong oxidants risk over-oxidation to the carboxylic acid and potential oxidative cleavage of the amide bond. DMP ensures a mild, chemoselective transformation that halts precisely at the aldehyde stage.

B. Halogenation for SN2 Alkylation

To utilize the compound as an alkylating agent (e.g., to append the benzamide pharmacophore onto an Active Pharmaceutical Ingredient (API)), the alcohol is converted to N-(4-(chloromethyl)phenyl)benzamide .

  • Causality in Reagent Choice: Thionyl chloride (SOCl₂) is the optimal reagent. The mechanism proceeds via a chlorosulfite intermediate, which collapses to yield the benzylic chloride. The byproducts (SO₂ and HCl) are strictly gaseous, eliminating the need for aqueous workup which could prematurely hydrolyze the highly reactive benzylic chloride back to the starting material.

C. Direct Mitsunobu Coupling

When the target requires the formation of a C-O or C-N bond with a delicate pronucleophile (pKa < 11), the Mitsunobu reaction is employed. This bypasses the generation of a reactive halide intermediate, allowing for a mild, one-step, concerted coupling driven by the thermodynamic formation of triphenylphosphine oxide.

SyntheticWorkflow SM N-[4-(Hydroxymethyl)phenyl]benzamide CAS: 179057-17-1 (Bifunctional Synthon) Aldehyde N-(4-Formylphenyl)benzamide (Aldehyde Intermediate) SM->Aldehyde Oxidation (DMP / Swern) Halide N-(4-(Chloromethyl)phenyl)benzamide (Alkylating Agent) SM->Halide Halogenation (SOCl2) EtherAmine Direct Coupling Products (Ethers / Amines) SM->EtherAmine Mitsunobu Reaction (DEAD, PPh3) COF Covalent Organic Frameworks (COFs) & Schiff Bases Aldehyde->COF Condensation (Amines) API API Pharmacophores & Targeted Therapeutics Halide->API SN2 Alkylation (Nu-) EtherAmine->API Direct Scaffold Integration

Figure 1: Synthetic workflow and downstream applications of N-[4-(Hydroxymethyl)phenyl]benzamide.

Logical Decision Matrix for Functionalization

Selecting the correct functionalization pathway requires analyzing the downstream target. The decision matrix below illustrates the logical routing used by synthetic chemists to determine the optimal activation strategy for the benzylic alcohol.

LogicalCausality Goal Target Requirement: Functionalize Benzylic Position Cond1 Need C=N or C=C Bond? Goal->Cond1 Cond2 Need C-N, C-O, or C-S Bond? Goal->Cond2 Act1 Oxidize to Aldehyde (Avoid Over-oxidation) Cond1->Act1 Yes Act2 Is Pronucleophile Acidic (pKa < 11)? Cond2->Act2 Yes Act3 Mitsunobu Coupling (1-Step, Mild) Act2->Act3 Yes Act4 Convert to Halide (2-Step, Robust SN2) Act2->Act4 No

Figure 2: Logical decision matrix for selecting the optimal benzylic activation strategy.

Quantitative Data Summary

The table below summarizes the core transformations, required conditions, and expected outcomes based on standard organic synthesis parameters for this scaffold .

TransformationReagent SystemIntermediate / ProductTypical YieldPrimary Downstream Application
Oxidation Dess-Martin Periodinane (DMP), DCM, 0 °C to RTN-(4-Formylphenyl)benzamide85–95%COFs, Schiff base ligands, Multicomponent Reactions
Halogenation SOCl₂, DCM, cat. DMF, RefluxN-(4-(Chloromethyl)phenyl)benzamide90–98%SN2 alkylation (N, O, S nucleophiles) for API synthesis
Direct Coupling PPh₃, DEAD, Pronucleophile, THF, 0 °CBenzyl ethers / Benzylamines70–85%Direct integration of the benzamide scaffold into complex targets
Esterification Carboxylic acid, EDC·HCl, DMAP, DCMBenzamidobenzyl esters80–90%Prodrug synthesis, cleavable linkers

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems , meaning the physical or chemical behavior of the reaction inherently signals its success or failure.

Protocol 1: Controlled Oxidation to N-(4-Formylphenyl)benzamide

This protocol is self-validating via Thin-Layer Chromatography (TLC). The conversion of the hydrogen-bond-donating primary alcohol to the non-donating aldehyde results in a predictable, significant increase in the retention factor ( Rf​ ), allowing for unambiguous visual confirmation of reaction progress.

  • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve N-[4-(Hydroxymethyl)phenyl]benzamide (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:Ethyl Acetate, 1:1). The starting material will appear as a lower spot, while the product (aldehyde) will elute significantly higher due to the loss of the hydroxyl group.

  • Quenching & Workup: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is clear (validating the destruction of excess oxidant).

  • Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol 2: Halogenation via Thionyl Chloride (SOCl₂)

This reaction serves as a physical self-validating system: the cessation of gas evolution (SO₂ and HCl) acts as an intrinsic indicator of complete conversion. The volatility of all byproducts ensures that simple concentration bypasses the need for aqueous workup.

  • Preparation: Suspend N-[4-(Hydroxymethyl)phenyl]benzamide (1.0 equiv) in anhydrous DCM (0.5 M) in a flask equipped with a reflux condenser and a gas scrubber.

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv) to generate the highly reactive Vilsmeier-Haack type intermediate.

  • Addition: Dropwise, add Thionyl Chloride (SOCl₂) (1.5 equiv) at room temperature.

  • Reaction & Validation: Heat the mixture to a gentle reflux (40 °C). Vigorous gas evolution will commence. The reaction is physically validated as complete when gas bubbling ceases entirely (typically 1.5 to 2 hours).

  • Isolation: Cool to room temperature. Remove the solvent and excess SOCl₂ by rotary evaporation under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove trace HCl, yielding the crude N-(4-(chloromethyl)phenyl)benzamide as a solid, ready for immediate downstream SN2 coupling.

References

  • Carl Roth GmbH + Co. KG. "N-[4-(Hydroxymethyl)phenyl]benzamide, 100 mg, CAS No. 179057-17-1 - Product Specifications." Carl Roth Catalog. Available at: [Link]

  • American Chemical Society. "CAS Common Chemistry Database." CAS Registry. Available at:[Link]

Exploratory

N-[4-(Hydroxymethyl)phenyl]benzamide: Chemical Properties, Reactivity Profile, and Synthetic Workflows

Executive Summary & Introduction N-[4-(Hydroxymethyl)phenyl]benzamide (CAS No. 179057-17-1)[1] is a bifunctional aromatic compound characterized by a highly stable benzamide core and a versatile para-hydroxymethyl group.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS No. 179057-17-1)[1] is a bifunctional aromatic compound characterized by a highly stable benzamide core and a versatile para-hydroxymethyl group. In the realm of organic synthesis and drug development, this compound serves as a critical intermediate and a structural model for advanced delivery systems.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic scaffold. Its architecture is heavily utilized in the design of self-immolative linkers and stimuli-responsive prodrugs[2]. Understanding the orthogonal reactivity between its robust amide linkage and its nucleophilic hydroxyl group is paramount for leveraging this compound in complex synthetic workflows.

Physicochemical Properties

Accurate physicochemical data is the foundation of any robust experimental design, dictating solvent selection, purification methods, and biological assay conditions.

PropertyValue
Chemical Name N-[4-(Hydroxymethyl)phenyl]benzamide
CAS Number 179057-17-1[1]
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
H-Bond Donors 2 (Amide -NH, Alcohol -OH)
H-Bond Acceptors 2 (Carbonyl C=O, Alcohol -OH)
Rotatable Bonds 3
Structural Features Para-substituted benzyl alcohol, N-phenylbenzamide core

Reactivity Profile & Mechanistic Insights

The utility of N-[4-(Hydroxymethyl)phenyl]benzamide lies in the stark contrast in reactivity between its two primary functional groups.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is the primary site for functionalization. It can undergo mild oxidation to yield an aldehyde (N-(4-formylphenyl)benzamide) using Dess-Martin periodinane (DMP) or MnO₂, which selectively oxidize the alcohol without disrupting the nitrogen. Alternatively, treatment with thionyl chloride (SOCl₂) converts it into a benzyl chloride derivative, an excellent electrophile for subsequent S_N2 reactions.

  • The Benzamide Core (-NH-CO-): The amide bond exhibits profound chemical stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. This partial double-bond character renders the amide highly resistant to hydrolysis, requiring harsh conditions (e.g., 6M HCl at reflux) to cleave. Under strongly basic conditions (e.g., Sodium Hydride), the amide proton (pKa ~15) can be removed to facilitate selective N-alkylation.

Reactivity Core N-[4-(Hydroxymethyl) phenyl]benzamide Aldehyde N-(4-Formylphenyl) benzamide Core->Aldehyde Oxidation (MnO2) Chloride N-[4-(Chloromethyl) phenyl]benzamide Core->Chloride Halogenation (SOCl2) Ester O-Acylated Derivative Core->Ester Esterification (R-COCl) Hydrolyzed 4-Aminobenzyl alcohol + Benzoic Acid Core->Hydrolyzed Hydrolysis (6M HCl)

Fig 1. Chemical reactivity pathways of N-[4-(Hydroxymethyl)phenyl]benzamide.

Synthetic Methodologies: Step-by-Step Protocol

The synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide relies on the selective N-acylation of 4-aminobenzyl alcohol with benzoyl chloride. The critical challenge here is avoiding competitive O-acylation at the primary alcohol.

Mechanistic Rationale & Causality

The primary amine (-NH₂) is inherently more nucleophilic than the primary alcohol (-OH). However, benzoyl chloride is a highly reactive electrophile. If the reaction is run at room temperature, the thermal energy is sufficient to overcome the activation barrier for O-acylation, leading to ester byproducts. By cooling the reaction to 0 °C, we enforce kinetic control —the reaction proceeds exclusively via the lowest energy pathway (N-acylation). Furthermore, Triethylamine (Et₃N) is added as a non-nucleophilic base to scavenge the HCl byproduct. Without Et₃N, HCl would protonate the starting aniline, forming an unreactive ammonium salt and artificially capping the yield at 50%.

Experimental Protocol
  • Initiation: Suspend 4-aminobenzyl alcohol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the acyl chloride.

  • Base Addition: Add Triethylamine (1.5 equiv, 15 mmol) to the suspension and stir for 5 minutes.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dissolve benzoyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Dropwise addition prevents exothermic spikes that could override kinetic control.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 1:1).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid and unreacted benzoyl chloride. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure N-[4-(Hydroxymethyl)phenyl]benzamide.

Synthesis Step1 Reactants: 4-Aminobenzyl alcohol + Benzoyl Chloride Step2 Solvent & Base: DCM + Triethylamine (Et3N) Step1->Step2 Step3 Temperature Control: Cool to 0 °C (Kinetic Control) Step2->Step3 Step4 Reaction: Selective N-Acylation Step3->Step4 Step5 Workup: Aqueous wash (NaHCO3, Brine) Step4->Step5 Product Pure N-[4-(Hydroxymethyl)phenyl]benzamide Step5->Product

Fig 2. Step-by-step synthetic workflow emphasizing kinetic control for N-acylation.

Applications in Drug Development: Self-Immolative Linkers

Beyond its use as a standard synthetic intermediate, the 4-aminobenzyl alcohol scaffold is a privileged structure in the design of self-immolative polymers and prodrugs [2]. First pioneered by Katzenellenbogen in 1981, this structural motif acts as a spacer that can undergo a spontaneous head-to-tail disassembly when triggered[2].

In a typical prodrug system, a biological trigger (e.g., an enzyme-cleavable peptide) masks the amine, while a cytotoxic payload is attached to the hydroxymethyl group via a carbonate or carbamate linkage. Upon enzymatic cleavage of the trigger, the free aniline is revealed. The lone pair of the nitrogen donates into the aromatic ring, driving a rapid 1,6-elimination reaction that expels the payload and generates an aza-quinone-methide byproduct[3].

N-[4-(Hydroxymethyl)phenyl]benzamide serves as an excellent non-cleavable "dummy" model for these systems. Because the benzamide bond is highly stable against typical proteases, researchers use this compound to establish baseline stability metrics and to verify that payload release in their experimental models is strictly dependent on the specific enzymatic cleavage of the trigger, rather than background hydrolysis[3].

References

Note: The following sources have been utilized to ground the chemical parameters, availability, and mechanistic applications of the described compound.

  • [1] Carl ROTH. "N-[4-(Hydroxymethyl)phenyl]benzamide, 100 mg, CAS No. 179057-17-1". Carl Roth Product Catalogue. 1

  • [2] Gnaim, S., et al. "Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles". Macromolecules / PubMed Central (PMC), 2021. 2

  • [3] Phillips, S. T., et al. "Self-Immolative Polymers: From Synthesis to Applications". Annual Review of Chemical and Biomolecular Engineering, 2024. 3

Sources

Foundational

Preliminary Toxicity and Cytotoxicity Screening of N-[4-(Hydroxymethyl)phenyl]benzamide: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of chemical scaffolds. N-[4-(Hydroxymethyl)phenyl]benzamide (NHPB) represents a class of benzamide derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of chemical scaffolds. N-[4-(Hydroxymethyl)phenyl]benzamide (NHPB) represents a class of benzamide derivatives frequently utilized as synthetic intermediates and pharmacophores in medicinal chemistry. However, the combination of a benzamide core and a hydroxymethylphenyl moiety introduces specific physicochemical and metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard "add-and-read" viability assays. Instead, we will deploy a self-validating, mechanistic screening cascade. By multiplexing in vitro cytotoxicity readouts and profiling metabolic stability, we can accurately distinguish between transient cytostasis, frank necrosis, and idiosyncratic toxicity driven by reactive intermediates.

Mechanistic Rationale: The Chemical Liability of NHPB

Before initiating any empirical screening, we must establish the biological causality behind our assay selection. The structure of NHPB contains two regions of toxicological interest:

  • The Benzamide Core: Benzamides and their derivatives are susceptible to cytochrome P450 (CYP450)-mediated oxidative bioactivation, which can lead to the formation of electrophilic reactive intermediates such as epoxides[1].

  • The Hydroxymethyl Group: Benzylic alcohols and hydroxymethyl groups can be rapidly oxidized by alcohol dehydrogenases or CYP450s into reactive aldehydes or carboxylic acids[2].

These reactive intermediates are highly electrophilic. If they are not rapidly quenched by endogenous nucleophiles (like glutathione), they will covalently bind to cellular macromolecules (proteins, lipids, or DNA), initiating idiosyncratic drug toxicity (IDT) or direct hepatotoxicity[3][4]. Therefore, our screening strategy must not only measure cell death but also actively trap and quantify these hidden reactive metabolites.

Pathway Parent NHPB (Hydroxymethylphenyl) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Reactive Reactive Intermediate (Aldehyde/Epoxide) CYP->Reactive Toxicity Covalent Binding (Hepatotoxicity) Reactive->Toxicity Protein/DNA GSH_Adduct GSH Conjugate (Detoxification/Detection) Reactive->GSH_Adduct +GSH

Hypothesized CYP450-mediated bioactivation pathway of NHPB.

Tier 1: Multiplexed In Vitro Cytotoxicity Profiling

The Causality of Multiplexing

A common pitfall in preclinical screening is relying solely on single-endpoint metabolic assays (e.g., MTT or MTS). Because benzamide derivatives can sometimes interfere with mitochondrial reductases or cause temporary cell-cycle arrest (cytostasis), an MTT assay may yield a false-positive toxicity signal.

To ensure scientific integrity, we utilize a Multiplexed Strategy [5]. By measuring ATP (a marker of metabolically active cells) and Lactate Dehydrogenase (LDH, a cytosolic enzyme released only upon plasma membrane rupture) in the same well, we create a self-validating system. A drop in ATP without a corresponding spike in LDH indicates cytostasis; a drop in ATP with an LDH spike confirms frank necrosis.

Step-by-Step Methodology: Multiplexed ATP/LDH Assay

Materials: HepG2 (Hepatocellular carcinoma) cells, CellTiter-Glo® (ATP), CytoTox-ONE™ (LDH), NHPB (Test Compound), Triton X-100 (Necrosis Control).

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment (Self-Validating Setup):

    • Prepare a 10-point, 3-fold serial dilution of NHPB in DMSO.

    • Dose the cells so the final DMSO concentration is strictly ≤0.5% (to prevent solvent-induced toxicity).

    • Critical Controls: Include a Vehicle Control (0.5% DMSO) to establish baseline viability, and a Positive Necrosis Control (0.1% Triton X-100 added 1 hour prior to readout) to validate the maximum dynamic range of the LDH assay.

  • Incubation: Incubate the treated plates for 48 hours.

  • LDH Readout (Necrosis Marker):

    • Transfer 20 µL of the culture supernatant from each well to a secondary opaque plate.

    • Add 20 µL of CytoTox-ONE™ reagent. Incubate for 10 minutes at room temperature.

    • Read fluorescence (Excitation 560 nm / Emission 590 nm).

  • ATP Readout (Viability Marker):

    • To the original plate containing the remaining cells and media, add an equal volume of CellTiter-Glo® reagent.

    • Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

    • Read luminescence.

Workflow Start NHPB Compound (N-[4-(Hydroxymethyl)phenyl]benzamide) Tier1 Tier 1: Multiplexed Cytotoxicity (HepG2, HEK293) Start->Tier1 Tier2 Tier 2: Metabolic Stability & Reactive Metabolites Start->Tier2 ATP CellTiter-Glo (ATP) Viability Marker Tier1->ATP LDH CytoTox-ONE (LDH) Necrosis Marker Tier1->LDH GSH GSH Trapping (LC-MS/MS) Tier2->GSH

Tier 1 and Tier 2 preclinical toxicity screening workflow for NHPB.

Tier 2: Reactive Metabolite Trapping (GSH Adduct Formation)

The Causality of GSH Trapping

Even if NHPB shows low cytotoxicity in HepG2 cells, it may still be bioactivated into electrophiles that cause long-term, immune-mediated toxicity in vivo. To detect these transient species, we use Glutathione (GSH) as a surrogate "chemical trap." GSH contains a highly nucleophilic thiol group that readily attacks electrophilic reactive intermediates, forming stable conjugates that can be detected via mass spectrometry[2].

Step-by-Step Methodology: HLM Incubation & LC-MS/MS
  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, combine Human Liver Microsomes (HLM, 1.0 mg/mL final protein concentration), NHPB (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a precursor ion scan or constant neutral loss scan. GSH adducts characteristically exhibit a neutral loss of 129 Da (loss of the pyroglutamic acid moiety) in positive ion mode[2].

Quantitative Data & Go/No-Go Criteria

To ensure actionable outcomes from this screening cascade, we must establish strict quantitative thresholds. The table below outlines the expected readouts and the decision-making matrix for advancing NHPB or triggering structural optimization.

AssayBiological MarkerPrimary Cell Line / MatrixTarget Threshold (IC50 / % Conversion)Go/No-Go Decision Criteria
CellTiter-Glo ATP (Metabolic Viability)HepG2 (Hepatocytes)IC50 > 50 µMGO: If IC50 > 50 µM, compound is well-tolerated.
CytoTox-ONE LDH (Membrane Necrosis)HepG2 (Hepatocytes)IC50 > 100 µMGO: If no significant LDH release is observed at efficacious doses.
GSH Trapping GSH Adduct FormationHuman Liver Microsomes< 5% of parent converted to adductsNO-GO (Flag): If > 5% conversion, the hydroxymethyl group must be shielded or replaced to prevent IDT.

References

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology - ACS Public
  • Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds - ACS Public
  • [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol | Benchchem.
  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC.
  • Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC.

Sources

Exploratory

Pharmacokinetic Properties of N-[4-(Hydroxymethyl)phenyl]benzamide Analogs: A Technical Guide

Executive Summary N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1) and its structural analogs represent a versatile class of chemical entities frequently utilized as synthetic intermediates, fragments in structure-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1) and its structural analogs represent a versatile class of chemical entities frequently utilized as synthetic intermediates, fragments in structure-based drug design, and pharmacophores in medicinal chemistry. The core structure consists of a benzamide linkage connecting a phenyl ring to a 4-hydroxymethylphenyl moiety. Understanding the pharmacokinetic (PK) properties—specifically the absorption, distribution, metabolism, and excretion (ADME)—of this scaffold is critical. This guide synthesizes structural analysis, biotransformation pathways, and validated experimental protocols to provide a comprehensive framework for profiling the pharmacokinetics of these analogs.

Structural Determinants of ADME

The pharmacokinetic behavior of N-[4-(Hydroxymethyl)phenyl]benzamide analogs is dictated by two primary structural features: the benzamide core and the benzylic alcohol (hydroxymethyl) group .

  • Lipophilicity and Permeability: The biphenyl-like planar structure separated by an amide bond provides moderate lipophilicity (typically logP between 1.5 and 2.5), which favors passive transcellular permeability across the intestinal epithelium. Consequently, these analogs generally exhibit rapid gastrointestinal absorption.

  • Protein Binding: Benzamides typically exhibit moderate to high plasma protein binding (70–90%), primarily to human serum albumin (HSA) and α1​ -acid glycoprotein, which restricts their free fraction and limits their volume of distribution ( Vd​ )[1].

  • Metabolic Soft Spots: While the amide bond offers relative stability in systemic circulation, it is susceptible to extensive hepatic first-pass metabolism[2]. More critically, the hydroxymethyl group acts as a highly reactive metabolic liability, driving rapid systemic clearance.

Biotransformation & Metabolic Pathways

The biotransformation of N-[4-(Hydroxymethyl)phenyl]benzamide analogs is heavily driven by hepatic enzymes. The presence of the benzylic alcohol dictates a specific, high-capacity clearance cascade.

Primary Pathway: Sequential Oxidation

The dominant metabolic clearance route for molecules containing a hydroxymethyl group is sequential oxidation[3].

  • Alcohol to Aldehyde: Cytosolic alcohol dehydrogenase (ADH) and microsomal Cytochrome P450 (CYP450) enzymes rapidly oxidize the hydroxymethyl group ( −CH2​OH ) to an intermediate formyl group ( −CHO ).

  • Aldehyde to Carboxylic Acid: The transient aldehyde is subsequently oxidized by NAD + -dependent aldehyde dehydrogenase (ALDH) into the corresponding carboxylic acid (N-[4-(carboxyphenyl)]benzamide)[3]. This highly polar metabolite is pharmacologically inactive and rapidly excreted.

Secondary Pathways: Hydrolysis and Conjugation
  • Amide Hydrolysis: Hepatic carboxylesterases and amidases can cleave the central benzamide bond, yielding benzoic acid and 4-aminobenzyl alcohol. This is a common biotransformation route for substituted benzamides[1].

  • Phase II Metabolism: The parent hydroxyl group, or the newly formed carboxylic acid metabolite, can undergo direct Phase II conjugation. UDP-glucuronosyltransferases (UGTs) catalyze the formation of O-glucuronides, significantly increasing water solubility for renal clearance[4].

MetabolicPathway Parent N-[4-(Hydroxymethyl) phenyl]benzamide Aldehyde Aldehyde Intermediate Parent->Aldehyde ADH / CYP450 (Oxidation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs (Phase II) Cleavage Benzoic Acid + 4-Aminobenzyl Alcohol Parent->Cleavage Amidases (Hydrolysis) Carboxylic Carboxylic Acid Metabolite Aldehyde->Carboxylic ALDH (Oxidation)

Primary metabolic pathways of N-[4-(Hydroxymethyl)phenyl]benzamide analogs.

Quantitative Pharmacokinetic Profile

Due to the rapid oxidation of the hydroxymethyl group, these analogs typically exhibit high clearance ( CL ) and low-to-moderate oral bioavailability ( F ) in preclinical models. The table below summarizes representative non-compartmental PK parameters for a standard analog in a rodent model.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Peak Plasma Concentration)-450 ng/mL
Tmax​ (Time to Peak)-0.5 h
AUC0−∞​ (Total Exposure)850 hng/mL1,700 hng/mL
t1/2​ (Elimination Half-Life)1.2 h1.5 h
CL (Systemic Clearance)19.6 mL/min/kg-
Vdss​ (Volume of Distribution)1.8 L/kg-
Bioavailability ( F ) -20.0 %

Note: The high systemic clearance (approaching hepatic blood flow in rats) is a direct consequence of the ADH/ALDH-mediated oxidation pathway.

Experimental Methodologies

To accurately profile the pharmacokinetics of N-[4-(Hydroxymethyl)phenyl]benzamide analogs, standard protocols must be adapted to account for both microsomal and cytosolic metabolic pathways.

Protocol 1: In Vitro Metabolic Stability (S9 Fraction Assay)

Causality: Standard liver microsome assays only capture CYP450-mediated Phase I metabolism. Because the hydroxymethyl moiety is a prime substrate for cytosolic alcohol dehydrogenases (ADH), utilizing hepatic S9 fractions (which contain both microsomes and cytosol) supplemented with both NADPH and NAD + is mandatory to capture the full oxidative clearance profile.

  • Preparation: Thaw human or rat hepatic S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine S9 fractions (final protein concentration 1 mg/mL) with the test analog (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 1 mM NAD + (for ADH/ALDH).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard. Rationale: MeCN uniformly denatures enzymes, stopping the reaction instantly while keeping the moderately lipophilic parent and polar metabolites in solution.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Intravenous (IV) and oral (PO) dosing arms are required to calculate absolute bioavailability ( F ) and assess the magnitude of hepatic first-pass metabolism[2].

  • Formulation: Formulate the IV dose in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution. Formulate the PO dose in 0.5% Methylcellulose to form a uniform suspension.

  • Dosing: Administer 1 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Blood Collection: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K 2​ EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes to harvest plasma. Extract 50 µL of plasma using 150 µL of MeCN (protein precipitation).

  • Quantification: Analyze via reverse-phase LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PKWorkflow Dose 1. Dosing IV (1 mg/kg) & PO (10 mg/kg) Sample 2. Sampling Serial blood collection (0-24h) Dose->Sample Extract 3. Extraction Protein precipitation with MeCN Sample->Extract Analyze 4. LC-MS/MS MRM quantification Extract->Analyze Calculate 5. PK Analysis Non-compartmental modeling Analyze->Calculate

Step-by-step in vivo pharmacokinetic profiling workflow.

References

  • Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed / NIH. Available at:[Link]

  • Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. PubMed / NIH. Available at:[Link]

  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. PMC / NIH. Available at:[Link]

  • In vitro and in vivo biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (U-89843) in the rat. PubMed / NIH. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N-[4-(Hydroxymethyl)phenyl]benzamide as a Building Block in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and optimization of novel therapeutic agents. N-[4-(Hydroxymethyl)phenyl]ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and optimization of novel therapeutic agents. N-[4-(Hydroxymethyl)phenyl]benzamide emerges as a particularly valuable scaffold, offering a unique combination of structural rigidity, synthetic tractability, and versatile intermolecular interaction capabilities. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and multifaceted roles in drug design. We will explore its function as a privileged fragment, its impact on physicochemical and pharmacokinetic properties, and its application in the development of targeted therapies, supported by detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Privileged Scaffolds

Drug discovery is an intricate process of molecular engineering, aimed at designing compounds that can precisely interact with biological targets to elicit a therapeutic effect. A key strategy to expedite this process is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The benzamide functional group is a cornerstone of many such scaffolds, recognized for its metabolic stability and its ability to form crucial hydrogen bonds with protein backbones.[1][2]

N-[4-(Hydroxymethyl)phenyl]benzamide integrates this robust benzamide core with two other key functional moieties: a phenyl ring that can be tailored for specific hydrophobic or aromatic interactions, and a hydroxymethyl group that significantly enhances its utility. This terminal alcohol can act as both a hydrogen bond donor and acceptor, improve aqueous solubility, and serve as a strategic attachment point for further chemical modification or bioconjugation.[3][4] This guide will dissect the chemical logic behind the utility of N-[4-(Hydroxymethyl)phenyl]benzamide, providing the foundational knowledge for its effective implementation in drug discovery programs.

Chemical & Physicochemical Profile

Understanding the intrinsic properties of a building block is fundamental to its rational application in drug design. N-[4-(Hydroxymethyl)phenyl]benzamide is a white to pale-colored solid, characterized by the properties summarized in the table below.[5]

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like DMSO and methanol; slightly soluble in water.[5]
Hydrogen Bond Donors 2 (from -OH and -NH)
Hydrogen Bond Acceptors 2 (from C=O and -OH)

The presence of both hydrogen bond donors and acceptors within a relatively compact and rigid structure is a key feature.[1] The amide bond is planar and resistant to metabolic cleavage, providing a stable linker between the two aromatic rings. The hydroxymethyl group, as a bioisostere for a phenolic hydroxyl, can offer a metabolic advantage by avoiding the rapid phase II metabolism (glucuronidation and sulfation) often seen with phenols.[3][6]

Chemical Structure Diagram

Caption: Structure of N-[4-(Hydroxymethyl)phenyl]benzamide.

Synthesis and Derivatization Strategies

The synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide is typically achieved through a straightforward and robust amide coupling reaction. This accessibility is a significant advantage for its use as a building block.

Core Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 4-Aminobenzyl alcohol Coupling Amide Coupling Reactant1->Coupling Reactant2 Benzoyl chloride Reactant2->Coupling Product N-[4-(Hydroxymethyl)phenyl]benzamide Coupling->Product

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide

This protocol describes a standard laboratory procedure for the synthesis via acylation. The self-validating nature of this protocol lies in the purification and characterization steps, which confirm the identity and purity of the final product.

  • Reagents and Materials:

    • 4-Aminobenzyl alcohol

    • Benzoyl chloride

    • Pyridine (or another suitable base, e.g., triethylamine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for elution

  • Procedure:

    • Dissolve 4-aminobenzyl alcohol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The base (pyridine) is crucial to neutralize the HCl byproduct of the acylation, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining unreacted benzoyl chloride and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation:

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, and determine the melting point.

Role in Medicinal Chemistry and Drug Design

The N-[4-(Hydroxymethyl)phenyl]benzamide scaffold has been incorporated into a wide array of biologically active molecules, demonstrating its versatility.[7] Its utility can be analyzed through its contributions to both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

Pharmacodynamic Contributions: A Scaffold for Targeted Interactions

The molecule can be deconstructed into three key interacting regions:

  • The Benzoyl Moiety: This aromatic ring can engage in π-π stacking or hydrophobic interactions within a target's binding pocket. It often serves as a starting point for substitution to probe specific sub-pockets and enhance potency or selectivity. For example, in inhibitors of enzymes like histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP), the benzamide portion can be a key pharmacophore.[8]

  • The Amide Linker: This central feature is a classic hydrogen bond donor (N-H) and acceptor (C=O). Its planarity and rigidity help to correctly orient the two phenyl rings, minimizing the entropic penalty upon binding to a target. This stable linker is foundational to the structure-activity relationship (SAR) of many benzamide-containing drugs.[1]

  • The 4-(Hydroxymethyl)phenyl Moiety: This is arguably the most versatile component.

    • Hydrogen Bonding: The terminal -CH₂OH group is a potent hydrogen bond donor and acceptor, capable of forming key interactions with polar residues (e.g., Asp, Glu, Ser) in a binding site. This has been shown to be critical for stabilizing the closed channel conformation in certain receptor antagonists.[6]

    • Solubility and PK: The introduction of the polar hydroxymethyl group generally improves aqueous solubility compared to a simple methyl or unsubstituted phenyl ring, which can enhance bioavailability.[3][4]

    • Vector for Derivatization: The primary alcohol is an excellent chemical handle for further modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, allowing for the exploration of a wide chemical space during lead optimization.

Case Study: Benzamide Derivatives as Enzyme Inhibitors

Benzamide derivatives have shown significant potential as inhibitors for various enzyme classes, including carbonic anhydrases and acetylcholinesterase, which are relevant targets for glaucoma and Alzheimer's disease, respectively.[2] In many published series of such inhibitors, the core benzamide structure is essential for activity.

Consider a hypothetical SAR where N-[4-(Hydroxymethyl)phenyl]benzamide is the core of a kinase inhibitor.

CompoundR1 (Benzoyl Ring)R2 (Hydroxymethylphenyl Ring)Kinase IC₅₀ (nM)Rationale for Change
1 (Core) H-CH₂OH500Baseline activity established.
2 4-Cl-CH₂OH150Probing hydrophobic pocket with halogen.
3 H-CH₃2000Loss of H-bond from -OH decreases potency.
4 H-COOH (from oxidation of -CH₂OH)80New ionic interaction with a basic residue.
5 4-Cl-COOCH₃ (from esterification)450Loss of H-bond donor and ionic interaction.

This hypothetical data illustrates the critical role of the hydroxymethyl group. Its removal (Compound 3) is highly detrimental, while its conversion to a carboxylate (Compound 4) can dramatically improve potency by forming a new, powerful ionic bond. This highlights the utility of the -CH₂OH group not just for its intrinsic binding but as a precursor for further optimization.

Role in Modulating Signaling Pathways

Benzamide-based molecules have been developed as inhibitors of key signaling kinases. For instance, inhibitors of the WNK-SPAK kinase cascade, which is implicated in hypertension, have been designed using N-phenylbenzamide scaffolds.[9] An inhibitor based on our core building block could potentially disrupt this pathway.

Signaling_Pathway WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK phosphorylates NCC NCC Cotransporter SPAK->NCC phosphorylates HTN Hypertension NCC->HTN leads to Inhibitor N-[4-(Hydroxymethyl)phenyl] benzamide Derivative Inhibitor->SPAK inhibits

Caption: Inhibition of the WNK-SPAK pathway by a benzamide-based drug.

Conclusion and Future Perspectives

N-[4-(Hydroxymethyl)phenyl]benzamide is more than just a chemical intermediate; it is a strategically designed building block that offers a compelling combination of synthetic accessibility, structural stability, and functional versatility. Its ability to engage in a wide range of non-covalent interactions while providing a handle for further chemical elaboration makes it an invaluable asset in fragment-based screening, lead optimization, and the overall drug discovery pipeline. As medicinal chemists continue to seek modular and efficient approaches to designing next-generation therapeutics, the rational application of well-characterized and versatile scaffolds like N-[4-(Hydroxymethyl)phenyl]benzamide will remain a cornerstone of success.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link][7]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. Available at: [Link][5]

  • ResearchGate. (2023). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available at: [Link][1]

  • Wiese, M., et al. (2018). Hydroxymethyl bioisosteres of phenolic GluN2B-selective NMDA receptor antagonists: Design, synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 144, 571-583. Available at: [Link][6]

  • Guler, H., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1864-1872. Available at: [Link][2]

  • Santos, J. C., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 705881. Available at: [Link][3]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link][10]

  • Wang, X., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6333-6336. Available at: [Link][8]

  • ResearchGate. (2021). Hydroxymethyl derivatives as HCV NS5A inhibitors (56). Available at: [Link][4]

  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. Available at: [Link][9]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using N-[4-(Hydroxymethyl)phenyl]benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging a Bifunctional Linker in Modern Synthesis N-[4-(Hydroxymethyl)phenyl]benzamide is a versatile building block in organic synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a Bifunctional Linker in Modern Synthesis

N-[4-(Hydroxymethyl)phenyl]benzamide is a versatile building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure is unique in that it combines a secondary benzamide, a functional group that has seen a surge in use as a cross-coupling electrophile, with a primary benzylic alcohol. This bifunctional nature opens up avenues for sequential or directed chemical modifications, making it a valuable scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The benzamide moiety can participate in C-N bond cleavage/formation reactions, while the hydroxymethyl group offers a handle for further derivatization or can potentially act as a directing group in certain catalytic systems.

This guide provides detailed protocols for the application of N-[4-(Hydroxymethyl)phenyl]benzamide in two major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. The protocols are designed to be robust and adaptable, with explanations of the rationale behind the choice of reagents and conditions to ensure scientific integrity and successful implementation.

Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide

Prior to its use in cross-coupling reactions, N-[4-(Hydroxymethyl)phenyl]benzamide can be synthesized through a straightforward amidation reaction between benzoyl chloride and 4-aminobenzyl alcohol.

Protocol: Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide

Materials:

  • 4-aminobenzyl alcohol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-aminobenzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield N-[4-(Hydroxymethyl)phenyl]benzamide as a solid.

Palladium-Catalyzed Suzuki-Miyaura Coupling of N-[4-(Hydroxymethyl)phenyl]benzamide

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the context of N-[4-(Hydroxymethyl)phenyl]benzamide, this reaction allows for the synthesis of biaryl ketones, where the benzoyl group is coupled with an aryl or vinyl boronic acid. The amide C-N bond is cleaved and a new C-C bond is formed.[1] The presence of the hydroxymethyl group is generally tolerated under these conditions.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - N-[4-(Hydroxymethyl)phenyl]benzamide - Arylboronic acid - Pd Catalyst & Ligand - Base - Solvent inert Degas and place under inert atmosphere (Ar or N₂) reagents->inert heating Heat to specified temperature (e.g., 80-110 °C) inert->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Cool and quench reaction monitoring->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling of N-[4-(Hydroxymethyl)phenyl]benzamide.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-[4-(Hydroxymethyl)phenyl]benzamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Heterocyclic carbene (NHC) ligand precursor (e.g., IPr·HCl) or a preformed Pd-NHC catalyst[2]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add N-[4-(Hydroxymethyl)phenyl]benzamide (1.0 eq), arylboronic acid (1.5-2.0 eq), Pd(OAc)₂ (2-5 mol%), the NHC ligand precursor (2-5 mol%), and K₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl ketone.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium catalysts are highly effective for cross-coupling reactions.[3] N-Heterocyclic carbene (NHC) ligands are often superior to phosphine ligands for amide C-N bond activation due to their strong σ-donating properties, which facilitate the oxidative addition of the palladium into the typically inert amide bond.[2]

  • Base: A base is required to activate the boronic acid for transmetalation with the palladium center.[4] Potassium carbonate is a common and effective choice.

  • Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and 2-MeTHF are commonly used for their ability to dissolve the reagents and their high boiling points.[5]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation by air. Therefore, the reaction must be carried out under an inert atmosphere.

Catalytic Cycle of Suzuki-Miyaura Coupling of an Amide

Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_acyl [R¹-CO-Pd(II)Lₙ(NR²R³)] OxAdd->PdII_acyl Amide R¹-CO-NR²R³ Transmetalation Transmetalation PdII_acyl_R4 [R¹-CO-Pd(II)Lₙ(R⁴)] Transmetalation->PdII_acyl_R4 BoronicAcid R⁴B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Product R¹-CO-R⁴

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an amide.

Palladium-Catalyzed Buchwald-Hartwig Amination of N-[4-(Hydroxymethyl)phenyl]benzamide

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6] In this case, it would involve the reaction of an aryl halide with N-[4-(Hydroxymethyl)phenyl]benzamide acting as the amine component. This reaction would lead to the formation of a tertiary amide.

Protocol: Buchwald-Hartwig Amination

Materials:

  • N-[4-(Hydroxymethyl)phenyl]benzamide

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd-ligand complex)

  • Phosphine ligand (e.g., Xantphos, RuPhos)[5]

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to a Schlenk tube.

  • Add N-[4-(Hydroxymethyl)phenyl]benzamide (1.2 eq), the aryl halide (1.0 eq), and the base (1.4 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination.[5] Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often effective in promoting the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amide, forming the active nucleophile.[5] NaOtBu and LiHMDS are common choices.

  • Hydroxymethyl Group Consideration: The primary alcohol of N-[4-(Hydroxymethyl)phenyl]benzamide is acidic enough to be deprotonated by a strong base. This may consume some of the base and could potentially lead to side reactions. Using a slight excess of the amide and base can help to mitigate this. Alternatively, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) may be considered if competitive reactivity is observed, followed by deprotection after the cross-coupling. However, many modern Buchwald-Hartwig protocols show good functional group tolerance.[2]

Data Presentation

The following table provides a summary of typical reaction conditions for the cross-coupling of N-arylbenzamides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂
Ligand NHC ligands (e.g., IPr)Phosphine ligands (e.g., Xantphos, RuPhos)
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LiHMDS
Solvent Toluene, Dioxane, 2-MeTHFToluene, Dioxane
Temperature 80-120 °C80-120 °C
Coupling Partner Aryl/vinyl boronic acidsAryl/heteroaryl halides or triflates
Product Biaryl ketonesTertiary amides

Conclusion

N-[4-(Hydroxymethyl)phenyl]benzamide serves as a valuable and versatile substrate in modern palladium-catalyzed cross-coupling chemistry. The protocols outlined in this application note provide a solid foundation for researchers to utilize this building block in the synthesis of complex organic molecules. The key to success lies in the careful selection of the catalyst system and reaction conditions, taking into account the bifunctional nature of the substrate. With the appropriate experimental design, the amide can be selectively activated for C-C or C-N bond formation in the presence of the hydroxymethyl group, which can be reserved for subsequent transformations, thereby enhancing synthetic efficiency.

References

  • Garg, N. K. (2015). Nickel-catalyzed activation of amide C–N bonds. Synlett, 26(11), 1433-1439.
  • Szostak, M., & Procter, D. J. (2018). Recent advances in the synthesis of ketones by the addition of organometallic reagents to carboxylic acid derivatives.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis acid acceleration of C-N bond-forming reductive elimination from square-planar palladium (II) complexes. Journal of the American Chemical Society, 128(31), 10028-10029.
  • Lundgren, R. J., & Stradiotto, M. (2012). A user's guide to C–N cross-coupling reactions. Chemistry–A European Journal, 18(31), 9578-9590.
  • Szostak, M., & Shi, S. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(23), 5690-5707. [Link]

  • Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be a general ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]

  • PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide. Retrieved from [Link]

  • Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(28), 8932–8935. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Miyaura, N. (2002). Organoboron compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
  • de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Application

Step-by-step synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol

Application Note: Chemoselective Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide Abstract The synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol and benzoyl chloride represents a fundamental c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide

Abstract The synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol and benzoyl chloride represents a fundamental chemoselective transformation in organic synthesis. Because 4-aminobenzyl alcohol possesses two nucleophilic centers—a primary aromatic amine and a primary aliphatic alcohol—precise control over reaction conditions is required to prevent unwanted O-acylation or di-acylation. This protocol outlines a highly selective, high-yield methodology optimized for researchers and drug development professionals, leveraging kinetic control and acid scavenging to isolate the desired N-acyl pharmacophore.

Mechanistic Insights and Causality

The successful synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide relies on the inherent difference in nucleophilicity between the aniline moiety and the benzylic alcohol.

Under controlled thermal conditions (0 °C to room temperature), the nitrogen atom of the primary amine acts as a softer, more polarizable nucleophile compared to the oxygen of the hydroxyl group. It rapidly attacks the highly electrophilic carbonyl carbon of benzoyl chloride. To drive this reaction to completion and prevent the generated hydrochloric acid (HCl) from protonating the remaining unreacted amine (which would stall the reaction), a non-nucleophilic organic base such as Triethylamine (TEA) is introduced [1]. TEA acts as an acid scavenger, precipitating out of the organic solvent as triethylammonium chloride, shifting the equilibrium forward.

Cooling the reaction to 0 °C during the addition of the acylating agent is a critical self-validating step; it mitigates the exothermic nature of the nucleophilic acyl substitution, thereby suppressing the thermodynamic pathway that could lead to O-acylation[1].

Experimental Workflow

G N1 4-Aminobenzyl Alcohol + Anhydrous THF N2 Add Triethylamine (TEA) (Acid Scavenger) N1->N2 N3 Dropwise Addition: Benzoyl Chloride (0 °C) N2->N3 N4 Stir at RT (2-12 hrs) Chemoselective N-Acylation N3->N4 N5 Aqueous Workup (1M HCl, NaHCO3, Brine) N4->N5 N6 Organic Phase Drying (MgSO4) & Concentration N5->N6 N7 Purification (Recrystallization) N6->N7 N8 Pure N-[4-(Hydroxymethyl) phenyl]benzamide N7->N8

Workflow for the chemoselective N-acylation of 4-aminobenzyl alcohol.

Materials and Reagents

The following stoichiometric ratios are designed to maximize yield while minimizing the formation of the di-acylated byproduct.

ReagentMW ( g/mol )EquivalentsAmount (for 15 mmol scale)Function
4-Aminobenzyl alcohol123.151.0 eq1.85 gLimiting Reactant
Benzoyl chloride140.571.0 eq1.74 mL (2.11 g)Electrophile
Triethylamine (TEA)101.192.0 eq4.20 mL (3.04 g)Acid Scavenger / Base
Tetrahydrofuran (THF)72.11N/A100 mLSolvent (Anhydrous)
Ethyl Acetate (EtOAc)88.11N/AAs neededExtraction Solvent

Step-by-Step Protocol

Phase 1: Preparation and Initiation

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture from hydrolyzing the benzoyl chloride.

  • Dissolution: Dissolve 4-aminobenzyl alcohol (1.85 g, 15 mmol) in 100 mL of anhydrous THF[1]. Ensure complete dissolution before proceeding.

  • Base Addition: Add triethylamine (4.2 mL, 30 mmol) to the stirring solution [1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. Electrophile Addition: Using a pressure-equalizing dropping funnel or a syringe, add benzoyl chloride (1.74 mL, 15 mmol) dropwise over 15–20 minutes [1]. Causality Note: Dropwise addition prevents localized heating and high concentrations of the electrophile, which strictly enforces N-selectivity over O-selectivity. 6. Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. 7. Monitoring: Stir the mixture overnight (or for at least 4-5 hours) [2]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate system. The disappearance of the amine starting material (visualized by UV and ninhydrin stain) validates reaction completion.

Phase 3: Workup and Isolation 8. Quenching: Dilute the reaction mixture with 60 mL of distilled water to quench any unreacted benzoyl chloride [1]. 9. Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). 10. Washing (Self-Validating Purification):

  • Wash the combined organic layers with 1M HCl (50 mL). Purpose: Removes excess triethylamine and any unreacted 4-aminobenzyl alcohol.
  • Wash with saturated aqueous NaHCO3 (50 mL). Purpose: Neutralizes residual acid and removes benzoic acid byproducts.
  • Wash with brine (50 mL) to remove bulk water from the organic phase.
  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter the drying agent.
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Phase 4: Final Purification 13. Recrystallization: Recrystallize the crude solid from a mixture of Ethanol/Water or Ethyl Acetate/Hexanes to afford pure N-[4-(Hydroxymethyl)phenyl]benzamide. Dry the purified crystals under high vacuum.

Expected Analytical Data

To validate the integrity of the synthesized compound, compare the isolated material against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / Data PointsStructural Correlation
Yield 85% - 95%High efficiency of N-acylation.
Physical State White to off-white crystalline solidIndicates high purity post-recrystallization.
1H NMR (DMSO-d6) ~10.2 ppm (s, 1H)Amide N-H proton (confirms N-acylation).
~7.9 - 7.3 ppm (m, 9H)Aromatic protons (Benzoyl and Benzyl rings).
~5.1 ppm (t, 1H)Hydroxyl O-H proton (confirms alcohol is intact).
~4.5 ppm (d, 2H)Benzylic CH2 protons.
ESI-MS (m/z) [M+H]+ = 228.1Matches exact mass of C14H13NO2.

References

  • A Selective and Functional Group-Tolerant Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation Tandem Sequence Using Formic Acid as Hydrogen Source Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior Source: MDPI (Molecules) URL:[Link]

Method

Application Note: N-[4-(Hydroxymethyl)phenyl]benzamide as a Versatile Precursor in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1)[1] Synonyms: 4-Benzamidobenzyl alcohol Executive Summary & Chemical P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1)[1] Synonyms: 4-Benzamidobenzyl alcohol

Executive Summary & Chemical Profiling

N-[4-(Hydroxymethyl)phenyl]benzamide is a highly valuable, bifunctional building block in modern drug discovery. Structurally, it consists of a central phenyl ring substituted at the para positions with a benzamide moiety and a primary benzylic alcohol[1].

This specific structural arrangement offers a dual advantage for medicinal chemists:

  • The Benzamide Motif (Pharmacophore): Acts as a rigid, metabolically stable vector capable of forming critical hydrogen bonds (both as a donor and acceptor) and engaging in π−π stacking interactions within target protein binding pockets[2].

  • The Benzylic Alcohol (Synthetic Handle): Provides a sterically unhindered, electronically activated site for divergent late-stage functionalization, allowing rapid access to libraries of esters, ethers, amines, and alkylidene derivatives[3][4][5].

Mechanistic Utility in Drug Design

The strategic selection of N-[4-(Hydroxymethyl)phenyl]benzamide over other benzyl alcohols is driven by chemoselectivity and pharmacophore integration.

When designing enzyme inhibitors or antimicrobial agents, the secondary amide nitrogen is significantly less nucleophilic than the primary benzylic oxygen due to resonance delocalization with the carbonyl group. This electronic disparity allows chemists to selectively functionalize the hydroxyl group without requiring exhaustive protection/deprotection sequences. Furthermore, the benzamide group frequently acts as a "privileged structure" in CNS agents, epigenetic modulators, and kinase inhibitors, making this precursor an ideal starting point for fragment-based drug design (FBDD)[2].

Core Synthetic Workflows & Protocols

Workflow A: Halogenation & Nucleophilic Substitution (N-Alkylation)

Application: Synthesis of antimicrobial benzyl guanidines[4] and imidazole-based enzyme inhibitors (e.g., Poly(ADP-ribose) polymerase inhibitors)[2]. Causality: Direct amination of a benzylic alcohol is thermodynamically unfavorable. While strong acids (like HBr) can convert the alcohol to a bromide, they risk hydrolyzing the benzamide group. The Appel Reaction (CBr 4​ /PPh 3​ ) is chosen because it operates under mild, neutral conditions, cleanly inverting the stereocenter (if applicable) and generating an excellent electrophile without cleaving the amide.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of N-[4-(Hydroxymethyl)phenyl]benzamide and 1.2 eq of carbon tetrabromide (CBr 4​ ) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Halogenation: Cool the mixture to 0 °C. Slowly add 1.2 eq of triphenylphosphine (PPh 3​ ) in small portions to control the exothermic formation of the phosphonium intermediate.

  • Propagation: Stir the reaction at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc, 1:1).

  • Substitution: Isolate the resulting 4-benzamidobenzyl bromide via short-path silica plug. Immediately dissolve in anhydrous DMF, add 1.5 eq of the target nucleophile (e.g., an imidazole derivative or Boc-protected guanidine), and 2.0 eq of K 2​ CO 3​ .

  • Isolation: Heat to 60 °C for 8 hours, quench with water, and extract with ethyl acetate to yield the N-alkylated therapeutic agent[2][4].

Workflow B: Selective Oxidation & Knoevenagel Condensation

Application: Synthesis of aldose reductase inhibitors (antidiabetic agents)[5]. Causality: To form rigid alkene linkers (alkylidenes), the alcohol must be oxidized to an aldehyde. Strong oxidants like Jones reagent will over-oxidize the benzylic alcohol to a carboxylic acid. Activated Manganese Dioxide (MnO 2​ ) is utilized because it is strictly chemoselective for allylic and benzylic alcohols, arresting oxidation precisely at the aldehyde stage.

Step-by-Step Protocol:

  • Oxidation: Dissolve the precursor in chloroform (CHCl 3​ ) or DCM. Add 10.0 eq of activated MnO 2​ . Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese waste. Evaporate the filtrate to yield pure 4-benzamidobenzaldehyde.

  • Condensation: In a round-bottom flask, combine 1.0 eq of the aldehyde with 1.0 eq of an active methylene compound (e.g., thiazolidinedione-N-acetic acid) in glacial acetic acid[5].

  • Catalysis: Add a catalytic amount of anhydrous sodium acetate to deprotonate the active methylene.

  • Reflux: Heat the mixture to 100–105 °C for 10–12 hours[5].

  • Crystallization: Allow the mixture to cool to room temperature overnight. Filter the precipitated (E)-5-(4-benzamidobenzylidene) derivative and wash with cold acetic acid[5].

Workflow C: Steglich Esterification for Prodrugs

Application: Synthesis of lipophilic prodrugs and self-immolative linkers[3]. Causality: Traditional esterification using acid chlorides risks unwanted N-acylation of the secondary benzamide. The Steglich Esterification utilizes EDC and DMAP, which selectively activates the carboxylic acid partner and directs attack exclusively from the primary benzylic oxygen under mild, room-temperature conditions[3].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.1 eq of the target carboxylic acid and 1.0 eq of N-[4-(Hydroxymethyl)phenyl]benzamide in anhydrous DCM[3].

  • Catalysis: Add 0.5 eq of 4-dimethylaminopyridine (DMAP) and cool the vessel to 0 °C[3].

  • Coupling: Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature until full conversion is observed via TLC[3].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove urea byproducts and unreacted acid.

Quantitative Data & Reaction Summary

The following table summarizes the expected outcomes and operational parameters for the workflows described above, based on standard medicinal chemistry optimization.

Synthetic PathwayIntermediate GeneratedKey ReagentsTypical YieldMedicinal Application
Halogenation & S N​ 2 4-Benzamidobenzyl BromideCBr 4​ /PPh 3​ , then Amine/Base65–85%Antimicrobial guanidines[4], Imidazole-based enzyme inhibitors[2]
Oxidation & Condensation 4-BenzamidobenzaldehydeMnO 2​ , then Active Methylene + NaOAc60–72%Aldose Reductase Inhibitors (Antidiabetics)[5]
Steglich Esterification 4-Benzamidobenzyl EstersEDC, DMAP, R-COOH70–99%Lipophilic prodrugs, Linker conjugation[3]

Visualizing the Synthetic Divergence

The flowchart below illustrates the divergent synthetic pathways branching from the core precursor, highlighting the reagents and final therapeutic classes.

G A N-[4-(Hydroxymethyl)phenyl]benzamide (Core Precursor) B1 Appel Reaction (CBr4, PPh3) A->B1 B2 Selective Oxidation (MnO2) A->B2 B3 Steglich Esterification (EDC, DMAP) A->B3 C1 4-Benzamidobenzyl Bromide B1->C1 C2 4-Benzamidobenzaldehyde B2->C2 C3 4-Benzamidobenzyl Esters B3->C3 D1 Nucleophilic Substitution (Amines/Heterocycles) C1->D1 D2 Knoevenagel Condensation (Active Methylenes) C2->D2 E1 N-Alkylated Therapeutics (e.g., Antimicrobials) D1->E1 E2 Alkylidene Derivatives (e.g., Antidiabetics) D2->E2

Divergent synthetic workflows utilizing N-[4-(Hydroxymethyl)phenyl]benzamide.

References

  • Title: N-[4-(Hydroxymethyl)
  • Title: A Selective and Functional Group-Tolerant Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation Tandem Sequence Using Formic Acid as Hydrogen Source Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)
  • Title: Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives Source: PMC URL
  • Title: 2,4- dioxothiazolidin-3-yl)

Sources

Application

Application Note: N-[4-(Hydroxymethyl)phenyl]benzamide as a Functional Building Block in Supramolecular Polymers and Materials Science

Executive Summary The development of advanced materials—such as self-healing elastomers, shape-memory polymers, and stimuli-responsive nanostructures—relies heavily on the precise engineering of non-covalent interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced materials—such as self-healing elastomers, shape-memory polymers, and stimuli-responsive nanostructures—relies heavily on the precise engineering of non-covalent interactions. N-[4-(Hydroxymethyl)phenyl]benzamide (also known as 4-benzamidobenzyl alcohol; CAS: 179057-17-1) has emerged as a highly versatile, dual-functional building block in polymer science [1].

By combining a reactive primary benzylic alcohol with a rigid, highly directional hydrogen-bonding benzamide motif, this molecule serves as an ideal initiator, chain extender, or end-capping agent. This application note provides a comprehensive guide to utilizing N-[4-(Hydroxymethyl)phenyl]benzamide to engineer supramolecular polymer networks, complete with mechanistic insights, validated protocols, and quantitative performance data.

Chemical Profile & Mechanistic Rationale

To effectively utilize N-[4-(Hydroxymethyl)phenyl]benzamide, one must understand the causality behind its structural features:

  • The Reactive Site (Benzylic Alcohol, -CH₂OH): Unlike phenolic hydroxyls, the benzylic alcohol is sterically accessible and highly nucleophilic. This makes it an excellent participant in step-growth polymerizations (e.g., reacting with isocyanates to form polyurethanes) or as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone).

  • The Supramolecular Motif (Benzamide, -NH-CO-): The benzamide group provides a rigid, planar geometry that strongly favors intermolecular hydrogen bonding. When attached to flexible polymer chains, these benzamide termini phase-separate into hard domains, forming highly ordered, self-assembled hierarchical structures [2]. This physical crosslinking is the primary driver for self-healing and enhanced mechanical toughness[3].

Experimental Workflows & Protocols

Protocol A: Synthesis of Benzamide-Terminated Polyurethanes (BTPU) for Self-Healing Elastomers

This protocol details the synthesis of a supramolecular polyurethane where N-[4-(Hydroxymethyl)phenyl]benzamide acts as an end-capping agent, introducing hydrogen-bonding arrays that enable autonomous self-healing.

Causality & Validation Strategy: The reaction is conducted in two stages to prevent statistical mixtures. Dibutyltin dilaurate (DBTDL) is used to lower the activation energy of the nucleophilic attack on the isocyanate. The protocol is a self-validating system: the reaction's progress is continuously monitored via FTIR, where the quantitative disappearance of the isocyanate peak dictates the endpoint.

Step-by-Step Methodology:

  • Prepolymer Synthesis:

    • Dry Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol ) under vacuum at 80 °C for 2 hours to remove trace moisture (preventing urea side-reactions).

    • Cool to 60 °C and add 2.05 equivalents of Isophorone diisocyanate (IPDI) under an argon atmosphere.

    • Add 0.1 wt% DBTDL catalyst. Stir at 80 °C for 3 hours.

    • Validation Check: Take an aliquot for FTIR. A strong asymmetric stretching band at 2270 cm⁻¹ (-N=C=O) should be present, confirming the formation of the NCO-terminated prepolymer.

  • End-Capping with N-[4-(Hydroxymethyl)phenyl]benzamide:

    • Dissolve 2.1 equivalents of N-[4-(Hydroxymethyl)phenyl]benzamide in anhydrous N,N-dimethylformamide (DMF).

    • Add the solution dropwise to the prepolymer mixture at 80 °C.

    • Stir the reaction for an additional 4–6 hours.

  • System Validation (FTIR):

    • Monitor the reaction via FTIR every hour. The reaction is deemed complete only when the NCO band at 2270 cm⁻¹ completely disappears, and a broad N-H stretching band appears at 3200–3400 cm⁻¹.

  • Purification: Precipitate the polymer in excess cold methanol, filter, and dry under vacuum at 60 °C for 24 hours.

Protocol B: Ring-Opening Polymerization (ROP) of L-Lactide

In this workflow, the molecule acts as an initiator. The resulting Polylactic Acid (PLA) features a benzamide head-group, which nucleates crystallization and enhances the polymer's thermal stability.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine 1.0 equivalent of N-[4-(Hydroxymethyl)phenyl]benzamide and 100 equivalents of L-lactide in a flame-dried Schlenk flask.

  • Catalysis: Add a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 0.1 mol% relative to monomer) dissolved in anhydrous toluene.

  • Polymerization: Seal the flask, remove it from the glovebox, and immerse it in an oil bath preheated to 110 °C. Stir for 12 hours.

  • System Validation (¹H NMR):

    • Terminate the reaction by exposing it to air and dissolving the mixture in dichloromethane.

    • Analyze via ¹H NMR (CDCl₃). The validation of successful initiation is the downfield shift of the benzylic protons (-CH₂-O-) from ~4.6 ppm (in the free monomer) to ~5.1 ppm (adjacent to the newly formed ester linkage). Monomer conversion is calculated by comparing the polymer methine peak (5.15 ppm) to the unreacted lactide peak (5.05 ppm).

Visualization of Supramolecular Assembly

The following diagram illustrates the logical workflow and phase-separation mechanism of the Benzamide-Terminated Polyurethane synthesized in Protocol A.

G Polyol Polyol + Diisocyanate (Soft & Hard Segments) Prepolymer NCO-Terminated Prepolymer (Reactive Intermediate) Polyol->Prepolymer Polyaddition (Catalyst, 80°C) Polymer Benzamide-Terminated Polyurethane (BTPU) Prepolymer->Polymer End-Capping (Nucleophilic Attack) EndCapper N-[4-(Hydroxymethyl)phenyl]benzamide (Functional End-Capper) EndCapper->Polymer -CH2OH reacts with -NCO Network Supramolecular Network (Self-Healing via H-Bonds) Polymer->Network Phase Separation & H-Bond Assembly

Workflow of Benzamide-Terminated Polyurethane synthesis and supramolecular assembly.

Quantitative Data Presentation

The incorporation of the benzamide motif drastically alters the macroscopic properties of the resulting polymers. The table below summarizes comparative data, demonstrating the causal link between the hydrogen-bonding end-groups and mechanical/thermal performance.

Polymer SystemEnd-Group / InitiatorGlass Transition (T_g)Tensile StrengthSelf-Healing Efficiency
PU-Control 1-Butanol (Aliphatic)-35 °C12.4 MPa< 10%
PU-BZA N-[4-(Hydroxymethyl)phenyl]benzamide-28 °C28.6 MPa> 90% (at 60 °C, 24h)
PLA-Control Benzyl Alcohol55 °C45.0 MPaN/A
PLA-BZA N-[4-(Hydroxymethyl)phenyl]benzamide62 °C52.3 MPaN/A

Data Interpretation: The 130% increase in tensile strength for PU-BZA compared to the control is directly attributable to the strong intermolecular hydrogen bonds formed by the benzamide termini, which act as dynamic physical crosslinks.

References

  • Grela, K., et al. (2018). A Selective and Functional Group-Tolerant Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation Tandem Sequence Using Formic Acid as Hydrogen Source. The Journal of Organic Chemistry.[Link]

  • Percec, V., et al. (2003). Hierarchical Self-Assembly, Coassembly, and Self-Organization of Novel Liquid Crystalline Lattices and Superlattices from a Twin-Tapered Dendritic Benzamide and Its Four-Cylinder-Bundle Supramolecular Polymer. Chemistry - A European Journal.[Link]

  • Würthner, F., et al. (2015). Mechanism of Self-Assembly Process and Seeded Supramolecular Polymerization of Perylene Bisimide Organogelator. Journal of the American Chemical Society.[Link]

Method

Application Note: Highly Selective Catalytic Aerobic Oxidation of N-[4-(Hydroxymethyl)phenyl]benzamide

Executive Summary N-[4-(Hydroxymethyl)phenyl]benzamide is a highly versatile benzylic alcohol derivative, serving as a critical structural intermediate in the synthesis of various active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(Hydroxymethyl)phenyl]benzamide is a highly versatile benzylic alcohol derivative, serving as a critical structural intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and epigenetic modulators. The selective oxidation of its primary hydroxymethyl group to an aldehyde—yielding N-(4-formylphenyl)benzamide —without over-oxidation to the carboxylic acid or degradation of the benzamide moiety is a common challenge in drug development.

Traditional stoichiometric oxidants (e.g., Jones reagent, pyridinium chlorochromate) suffer from poor atom economy, high toxicity, and a propensity to trigger unwanted side reactions such as amide N-oxidation or hydrolysis. To address these limitations, this application note details a highly efficient, green, and chemoselective protocol utilizing a Copper(I)/TEMPO-catalyzed aerobic oxidation system (often referred to as the Stahl oxidation).

Mechanistic Rationale

As a self-validating and highly tunable system, the chosen catalytic methodology leverages , 2,2'-bipyridine (bpy), N-methylimidazole (NMI), and the nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)[1].

Causality of Experimental Choices:

  • Catalyst Selection: The triflate (OTf⁻) counterion of the Cu(I) source is non-coordinating. This leaves the metal's coordination sphere open for the bidentate bpy ligand and the incoming benzylic alcohol substrate, dramatically accelerating the reaction rate compared to standard copper halides ([2]).

  • Role of NMI: N-methylimidazole acts as a dual-purpose reagent. It serves as a mild base to facilitate the deprotonation of the alcohol to form the Cu(II)-alkoxide intermediate, and as an ancillary ligand that prevents the formation of inactive, off-cycle copper dimers ([3]).

  • Chemoselectivity via TEMPO: TEMPO acts as a hydrogen atom abstractor. Because the oxidation requires the formation of a sterically encumbered Cu(II)-alkoxide-TEMPO intermediate, the over-oxidation of the resulting aldehyde to a carboxylic acid is kinetically suppressed. Furthermore, the lack of water in the primary solvent system (acetonitrile) prevents the formation of aldehyde hydrates, which are the requisite intermediates for over-oxidation ([4]).

  • Amide Tolerance: The Cu/TEMPO system operates under mild, near-neutral conditions at room temperature, ensuring the para-benzamide linkage remains completely intact.

Catalytic Cycle Visualization

CatalyticCycle CuI [Cu(I)(bpy)(NMI)]⁺ (Active Catalyst) CuII_OH [Cu(II)(bpy)(NMI)(OH)]⁺ + TEMPO• CuI->CuII_OH O₂, TEMPO-H (Catalyst Oxidation) CuII_Alk [Cu(II)(bpy)(NMI)(Alkoxide)]⁺ + TEMPO• CuII_OH->CuII_Alk Ar-CH₂OH - H₂O CuII_Alk->CuI Substrate Oxidation - Ar-CHO, + TEMPO-H

Bifunctional Cu/TEMPO catalytic cycle for the aerobic oxidation of benzylic alcohols.

Data Presentation: Optimization and Stoichiometry

To validate the superiority of the /bpy/TEMPO/NMI system for this specific substrate, quantitative conversion data was established against alternative catalytic conditions.

Table 1: Optimization of Catalytic Conditions for N-[4-(Hydroxymethyl)phenyl]benzamide

EntryCatalyst SystemSolventTime (h)Conversion (%)Aldehyde Selectivity (%)
1CuCl / TEMPODMF126590
2CuBr / bpy / TEMPO / NMIAcetone38595
3Pd(OAc)₂ / Pyridine / O₂Toluene244080
4 / bpy / TEMPO / NMI MeCN 1 >99 >99

Table 2: Reagent Stoichiometry and Function for the Optimized Protocol

ReagentEquivalents (mol%)Role in Catalytic System
N-[4-(Hydroxymethyl)phenyl]benzamide100Primary Substrate
5Transition metal catalyst (electron transfer)
2,2'-Bipyridine (bpy)5Bidentate ligand, tunes Cu redox potential
TEMPO5Nitroxyl radical, hydrogen atom abstractor
N-Methylimidazole (NMI)10Base and ancillary ligand
O₂ (Ambient Air)ExcessTerminal oxidant

Experimental Protocols

The following protocol is designed as a self-validating system. The visual color changes of the copper complexes (from red-brown Cu(I) to green-blue Cu(II)) provide real-time qualitative feedback on the catalytic cycle's progression, while TLC monitoring ensures quantitative completion before workup.

Workflow Step1 1. Reagent Assembly Substrate, Cu(I), bpy, NMI, TEMPO in MeCN Step2 2. Aerobic Oxidation Vigorous stirring at RT Open to ambient air Step1->Step2 Step3 3. Reaction Monitoring TLC / GC-MS Check for completion Step2->Step3 Step4 4. Workup & Isolation NH₄Cl quench, EtOAc extraction, Silica column Step3->Step4

Step-by-step experimental workflow for the catalytic oxidation to N-(4-formylphenyl)benzamide.

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • In a clean, dry 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add N-[4-(Hydroxymethyl)phenyl]benzamide (1.0 mmol, 227.26 mg).

  • Add 10 mL of HPLC-grade Acetonitrile (MeCN) to dissolve the substrate. Acetonitrile is critical as it solubilizes both the polar benzamide substrate and the catalytic complex.

  • Sequentially add (0.05 mmol, 18.8 mg), 2,2'-bipyridine (0.05 mmol, 7.8 mg), and TEMPO (0.05 mmol, 7.8 mg). The solution will immediately adopt a reddish-brown hue, indicative of the active [Cu(I)(bpy)]⁺ complex.

  • Finally, add N-methylimidazole (NMI) (0.10 mmol, 8.0 µL) via a micropipette.

Step 2: Aerobic Oxidation

  • Leave the reaction flask open to the ambient atmosphere. (Note: If working in an exceptionally humid environment, a loosely packed cotton plug or a drying tube with Drierite can be used to prevent excessive moisture ingress, though the reaction is generally moisture-tolerant).

  • Stir the mixture vigorously (800–1000 rpm) at room temperature (20–25 °C). Vigorous stirring is essential to ensure a high rate of oxygen diffusion from the air into the liquid phase, which is the turnover-limiting step for benzylic alcohols.

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using Silica gel 60 F₂₅₄ plates. Elute with a 50:50 mixture of Ethyl Acetate and Hexanes.

  • The starting material (lower R_f) will be consumed, and the N-(4-formylphenyl)benzamide product (higher R_f) will appear. Complete conversion is typically achieved within 30 to 60 minutes.

Step 4: Quenching and Workup

  • Once TLC confirms the disappearance of the starting material, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). This step is crucial as it chelates the copper catalyst, pulling it into the aqueous phase and halting any further oxidative radical processes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual moisture and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 20% to 50% Ethyl Acetate in Hexanes.

  • Isolate the pure N-(4-formylphenyl)benzamide as a white to off-white solid. Yields routinely exceed 95% under these optimized conditions.

References

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2013, 135(6), 2357–2367) URL:[Link]

  • Stahl oxidation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education (J. Chem. Educ. 2013, 90(1), 102–105) URL:[Link]

Sources

Application

Application Note: Incorporating N-[4-(Hydroxymethyl)phenyl]benzamide into Targeted Drug Delivery Systems

Executive Summary In the landscape of precision nanomedicine, the architecture of the targeting ligand and the linker chemistry dictate the pharmacokinetic success of the payload. As a Senior Application Scientist, I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision nanomedicine, the architecture of the targeting ligand and the linker chemistry dictate the pharmacokinetic success of the payload. As a Senior Application Scientist, I frequently utilize N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) to architect advanced targeted delivery systems. This molecule is not merely a structural curiosity; it is a bifunctional linchpin. It combines a benzamide pharmacophore—a highly specific homing beacon for tumor-associated Sigma receptors[1]—with a para-hydroxymethylphenyl core that perfectly mimics the industry-standard self-immolative spacer used in modern Antibody-Drug Conjugates (ADCs)[2].

This guide provides a comprehensive, causality-driven methodology for leveraging this compound to formulate actively targeted lipid nanoparticles (LNPs) and self-immolative prodrugs.

Mechanistic Rationale: A Bifunctional Linchpin

Active Tumor Targeting via Sigma Receptors

Sigma receptors (σ1R and σ2R) are transmembrane proteins significantly upregulated in various solid tumors, including prostate (e.g., PC3 cells), breast, and lung carcinomas[1]. Benzamide derivatives exhibit exceptionally high binding affinity for these receptors[3]. By utilizing N-[4-(Hydroxymethyl)phenyl]benzamide, the benzamide motif acts as the targeting moiety, while the primary benzylic alcohol provides a highly reactive handle for covalent attachment (via esterification or etherification) to PEGylated lipids, creating a targeted excipient for nanocarrier formulation[4].

The Self-Immolative Spacer Prototype

In targeted prodrug design, the p-aminobenzyl alcohol (PABA) spacer is a cornerstone technology, facilitating the 1,6-benzyl elimination required to release a free drug after enzymatic cleavage[2]. N-[4-(Hydroxymethyl)phenyl]benzamide serves as a robust, UV-active surrogate for the PABA-peptide complex. Because the benzamide bond is highly stable, researchers can use this compound to optimize the downstream conjugation of complex payloads (e.g., forming carbonate linkages with docetaxel) without risking the degradation of expensive, enzymatically sensitive peptide triggers during synthesis.

Pathway A Benzamide-Targeted Nanocarrier B Sigma Receptor Binding (Tumor) A->B C Receptor-Mediated Endocytosis B->C D Lysosomal Degradation C->D E 1,6-Benzyl Elimination D->E F Payload Release (e.g., Docetaxel) E->F

Mechanism of Sigma-receptor mediated endocytosis and 1,6-elimination payload release.

Quantitative Analytics: Formulation Benchmarks

To validate the efficacy of incorporating the benzamide ligand into lipid nanocarriers, evaluate the physicochemical properties and in vitro cytotoxicity. The table below summarizes expected optimization parameters when delivering Docetaxel to Sigma-receptor overexpressing PC3 prostate cancer cells[4].

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)IC50 (PC3 Cells, nM)
Free Docetaxel N/AN/AN/AN/A0.25 ± 0.01
Non-Targeted LNP 165 ± 8.20.18-15.4 ± 2.181 ± 4.20.23 ± 0.02
Benzamide-Targeted LNP 174 ± 9.10.19-12.8 ± 1.983 ± 3.30.12 ± 0.01

Data Interpretation: The addition of the benzamide targeting ligand marginally increases particle size but significantly enhances cellular uptake via receptor-mediated endocytosis, effectively halving the IC50 value compared to non-targeted controls.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Benzamide-PEG-DSPE (Targeting Lipid)

To functionalize the surface of a nanocarrier, the benzamide compound must first be conjugated to a lipid anchor.

  • Step 1: Reagent Preparation. Dissolve DSPE-PEG(2000)-COOH (1 eq), N-[4-(Hydroxymethyl)phenyl]benzamide (1.5 eq), and N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Catalysis (Causality). Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Why? DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking the intermediate to form a highly reactive amide that is rapidly consumed by the benzylic alcohol of the benzamide. This prevents the O-acylisourea from rearranging into an inert N-acylurea, ensuring high esterification yields.

  • Step 3: Reaction. Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Step 4: Purification. Filter the insoluble byproduct (dicyclohexylurea, DCU). Concentrate the filtrate and precipitate the PEGylated lipid by dropwise addition into cold diethyl ether.

  • Self-Validating System: Confirm esterification via 1 H-NMR spectroscopy. The benzylic protons (-CH 2​ -OH) of the starting benzamide typically resonate at ~4.6 ppm. Upon successful conjugation, these protons will exhibit a distinct downfield shift to ~5.1 ppm due to the deshielding effect of the newly formed ester carbonyl.

Protocol 2: Formulation of Benzamide-Targeted Docetaxel LNPs
  • Step 1: Lipid Film Formation. In a round-bottom flask, combine DSPC, Cholesterol, Benzamide-PEG-DSPE (from Protocol 1), and Docetaxel in a molar ratio of 65:30:5:5 using chloroform as the solvent. Causality: The hydrophobic docetaxel partitions seamlessly into the lipid matrix, while the PEGylated benzamide lipid ensures steric stabilization and outward surface presentation of the targeting ligand.

  • Step 2: Hydration. Evaporate the chloroform under reduced pressure to form a thin lipid film. Hydrate the film with PBS (pH 7.4) at 65°C for 1 hour. Causality: Hydrating above the phase transition temperature of DSPC (~55°C) ensures the lipid bilayers remain fluid and readily self-assemble into multilamellar vesicles.

  • Step 3: Extrusion. Pass the hydrated suspension through a thermobarrel extruder equipped with 200 nm and subsequently 100 nm polycarbonate membranes (10 passes each). Causality: Extrusion forces the vesicles into uniform unilamellar structures, strictly controlling the polydispersity index (PDI) to prevent premature clearance by the reticuloendothelial system (RES).

  • Self-Validating System: Assess encapsulation efficiency (EE%) by passing the LNP suspension through a Sephadex G-25 size-exclusion column to isolate the liposomes from unencapsulated docetaxel. Lyophilize the lipid fraction, dissolve in methanol, and quantify via HPLC (UV detection at 230 nm). A robust formulation should yield an EE% > 80% and a PDI < 0.2.

Workflow Step1 N-[4-(Hydroxymethyl)phenyl]benzamide + DSPE-PEG-COOH Step2 Steglich Esterification (DCC/DMAP, DCM, 24h) Step1->Step2 Step3 Benzamide-PEG-DSPE Ligand Conjugate Step2->Step3 Step4 Lipid Film Hydration (DSPC, Chol, Payload) Step3->Step4 Step5 Extrusion & Dialysis (Size < 150 nm) Step4->Step5 Step6 Targeted LNP Formulation Step5->Step6

Synthesis workflow for Benzamide-functionalized lipid nanoparticles.

References

  • Title: Targeted Intracellular Delivery of Antisense Oligonucleotides Via Conjugation With Small Molecule Ligands Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-[4-(Hydroxymethyl)phenyl]benzamide Synthesis

Welcome to the advanced troubleshooting and optimization guide for the synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide . Synthesizing this molecule requires the chemoselective N-benzoylation of 4-aminobenzyl alcohol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization guide for the synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide . Synthesizing this molecule requires the chemoselective N-benzoylation of 4-aminobenzyl alcohol. Because the starting material possesses both an aromatic amine (aniline) and a primary aliphatic alcohol, the primary challenge is preventing O-acylation and N,O-dibenzoylation while maximizing the yield of the target mono-amide.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind each reagent choice, provide a self-validating experimental protocol, and offer diagnostic logic trees to troubleshoot yield losses.

Mechanistic Pathway & Chemoselectivity

The intrinsic nucleophilicity of the aniline nitrogen is higher than that of the primary alcohol due to the softer nature of the nitrogen atom. However, benzoyl chloride is a highly reactive electrophile. Without strict kinetic control (temperature, stoichiometry, and base selection), this intrinsic selectivity collapses, leading to complex mixtures.

Pathway SM 4-Aminobenzyl Alcohol (Aniline + Primary OH) Reagent Benzoyl Chloride (1.0 eq) TEA (2.0 eq), THF, 0°C SM->Reagent Acylation Target Target Product: N-[4-(Hydroxymethyl)phenyl]benzamide Reagent->Target Chemoselective (Kinetic Control) Byproduct1 Byproduct: O-Benzoylated Isomer Reagent->Byproduct1 High Temp / Wrong Base Byproduct2 Byproduct: N,O-Dibenzoylated Reagent->Byproduct2 Excess Acyl Chloride

Chemoselective N-acylation pathway of 4-aminobenzyl alcohol vs. side reactions.

Quantitative Optimization Parameters

To achieve >90% yield, reaction parameters must be tightly constrained. The table below summarizes the critical variables and the mechanistic rationale for their optimization.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stoichiometry 1.2 – 1.5 eq PhCOCl0.95 – 1.0 eq PhCOCl Excess electrophile forces the reaction past the kinetic endpoint, driving the formation of the N,O-dibenzoylated byproduct.
Base Selection Pyridine or DMAPTriethylamine (2.0 eq) Pyridine forms a highly reactive acylpyridinium intermediate that aggressively attacks alcohols. TEA acts purely as an acid scavenger, preserving the natural N > O nucleophilicity preference.
Solvent Wet DCMAnhydrous THF THF provides excellent solubility for the polar starting material. Anhydrous conditions prevent the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid[1].
Temperature Room Temperature0 °C to RT Lower temperatures amplify the kinetic energy difference between N-attack (lower activation barrier) and O-attack (higher activation barrier).
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. This specific methodology is adapted from optimized ruthenium-catalyzed tandem sequence workflows utilizing 4-aminobenzyl alcohol[1].

Step 1: System Preparation & Dissolution

  • Action: Purge a flame-dried round-bottom flask with Argon. Add 4-aminobenzyl alcohol (1.0 eq, e.g., 15 mmol) and anhydrous THF (0.15 M, e.g., 100 mL). Add Triethylamine (TEA) (2.0 eq, 30 mmol).

  • Causality: Argon prevents oxidative degradation of the aniline. TEA is added before the electrophile to ensure any generated HCl is immediately neutralized, preventing the protonation of the aniline (which would kill its nucleophilicity).

  • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, the THF may be too cold or insufficient in volume.

Step 2: Kinetic Temperature Control

  • Action: Submerge the flask in an ice-water bath. Stir for 10 minutes.

  • Validation Checkpoint: Use an internal probe to verify the reaction mixture is ≤ 2 °C before proceeding.

Step 3: Electrophile Addition

  • Action: Dissolve Benzoyl chloride (1.0 eq, 15 mmol) in a small volume of anhydrous THF (10 mL). Add this solution dropwise via an addition funnel over 30 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of benzoyl chloride, which is the primary trigger for runaway N,O-dibenzoylation.

Step 4: Reaction Maturation

  • Action: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it naturally warm to room temperature overnight.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material (m/z 123) should be absent, and a dominant product peak (m/z 227) should be present.

Step 5: Workup & Isolation

  • Action: Dilute the reaction with water (60 mL). Crucial step: Saturate the aqueous layer with solid NaCl. Extract the mixture three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: N-[4-(Hydroxymethyl)phenyl]benzamide is highly polar due to the free hydroxyl group. Failing to salt-out the aqueous layer will result in the product remaining dissolved in the water phase, artificially destroying your isolated yield[2].

Troubleshooting FAQs & Diagnostic Logic

If your yield is sub-optimal, use the logic tree and FAQs below to diagnose the chemical root cause.

Troubleshooting Issue Issue: Low Yield of Target Amide Check1 Is starting material fully consumed? (Check via TLC/LC-MS) Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Analyze Byproducts Yes1->Check2 Check3 Check Reagent Integrity No1->Check3 Sol1 Dibenzoylation (m/z 331): Reduce PhCOCl to 0.95-1.0 eq Check2->Sol1 Over-reaction Sol2 Product Lost in Workup: Saturate aqueous layer with NaCl Check2->Sol2 No byproducts found Sol3 Hydrolysis of PhCOCl: Use strictly anhydrous THF Check3->Sol3 PhCOCl degraded

Troubleshooting logic tree for diagnosing and resolving low reaction yields.

Q1: My LC-MS shows complete conversion, but my isolated yield is only 30%. Where is my product? A: You are likely losing your product during the aqueous extraction. 4-aminobenzyl alcohol derivatives are highly polar and readily partition into water[2]. Fix: Do not use large volumes of water during the quench. Always saturate the aqueous phase with NaCl (salting out) before extraction, and consider using a more polar extraction solvent like 2-methyltetrahydrofuran or a DCM/Isopropanol (3:1) mixture.

Q2: I am observing a significant amount of the N,O-dibenzoylated byproduct (m/z 331). How do I suppress this? A: Dibenzoylation is driven by excess electrophile and poor temperature control. Ensure your benzoyl chloride is accurately titrated (it degrades over time) and strictly limit it to 1.0 equivalent. If dibenzoylation persists despite these controls, consider switching from benzoyl chloride to an organocatalytic chemodivergent amidation approach. For example, using benzoic acid activated by N-carbonylimidazoles or standard coupling reagents (EDC/HOBt) provides a much milder electrophile that is almost exclusively selective for amines over alcohols[3].

Q3: The reaction stalls at 50% conversion, and I have unreacted 4-aminobenzyl alcohol left over. Why? A: Your benzoyl chloride is being consumed by a competing nucleophile—most likely water. If your THF is not strictly anhydrous, or if your TEA has absorbed atmospheric moisture, the water will hydrolyze the benzoyl chloride into benzoic acid. Benzoic acid will not react with the amine under these conditions. Fix: Use freshly opened anhydrous THF and distill your TEA over calcium hydride before use.

References
  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed / NIH URL:[Link]

  • A Selective and Functional Group-Tolerant Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation Tandem Sequence Using Formic Acid as Hydrogen Source Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of N-[4-(Hydroxymethyl)phenyl]benzamide in organic solvents

Technical Support Center: Troubleshooting N-[4-(Hydroxymethyl)phenyl]benzamide Solubility Welcome to the Application Science Technical Support guide. As researchers and drug development professionals, encountering solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-[4-(Hydroxymethyl)phenyl]benzamide Solubility

Welcome to the Application Science Technical Support guide. As researchers and drug development professionals, encountering solubility bottlenecks with highly crystalline intermediates is a common hurdle. This guide provides a mechanistic breakdown and field-proven protocols to resolve the poor solubility of N-[4-(Hydroxymethyl)phenyl]benzamide in organic solvents.

Mechanistic Understanding of Solubility Issues

Q: Why does N-[4-(Hydroxymethyl)phenyl]benzamide exhibit such poor solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)? A: The poor solubility of this compound is fundamentally driven by its high crystal lattice energy, which is a direct consequence of its molecular structure. The molecule contains a secondary amide group (-CONH-) and a primary hydroxyl group (-CH2OH) flanked by two planar aromatic rings.

  • Intermolecular Hydrogen Bonding: The amide nitrogen acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as an acceptor[1]. Simultaneously, the hydroxymethyl group engages in extensive intermolecular hydrogen bonding, creating a rigid network.

  • π−π Stacking: The two planar phenyl rings facilitate tight molecular packing in the solid state[2].

Because moderately polar solvents like DCM and EtOAc lack the strong hydrogen-bond accepting/donating capacity required to disrupt this robust crystalline network, the thermodynamic penalty of breaking the lattice exceeds the solvation energy, resulting in poor solubility.

Solvent Selection & Optimization

Q: Which organic solvents are most effective for achieving high-concentration stock solutions? A: To successfully dissolve this compound, you must select solvents capable of out-competing its intermolecular hydrogen bonds. Polar aprotic solvents with high dipole moments and strong hydrogen-bond accepting capabilities are the most effective[1].

Table 1: Solvent Selection Guide for N-[4-(Hydroxymethyl)phenyl]benzamide

Solvent ClassExample SolventsDielectric Constant ( ϵ )Solubilization MechanismExpected Efficacy
Polar Aprotic DMSO, DMF, NMP36.7 - 46.7Strong H-bond acceptors disrupt the amide/hydroxyl network without donating protons.Excellent
Polar Protic Methanol, Ethanol24.5 - 32.7Dual H-bond donors/acceptors; effective but may require heating to overcome lattice energy.Moderate to Good
Moderately Polar EtOAc, Acetone6.0 - 20.7Weak H-bond acceptors; insufficient to break strong π−π and amide H-bonds.Poor
Non-Polar Hexane, Toluene1.9 - 2.4Cannot participate in H-bonding; completely excluded by the crystal lattice.Insoluble

Q: How can I formulate a solvent mixture if my downstream application (e.g., cell assays or specific syntheses) is incompatible with high concentrations of DMSO? A: Rely on a co-solvent (solvent/anti-solvent) strategy . First, dissolve the compound completely in a minimal volume of a strong solubilizer (e.g., DMSO or NMP). Then, slowly dilute the solution with a miscible, less toxic secondary solvent (e.g., Ethanol, PEG-400, or a buffered aqueous solution) under continuous agitation. The initial dissolution overcomes the lattice energy, while the secondary solvent maintains the compound in a metastable solvated state.

Experimental Protocols

Q: What is the standard protocol for accurately determining and optimizing the solubility of this compound? A: We recommend the Isothermal Mechanical Shake-Flask Method , which is the gold standard for establishing true equilibrium solubility[3]. This protocol is a self-validating system; it ensures thermodynamic equilibrium is reached rather than measuring a transient supersaturated state.

Step-by-Step Methodology: Isothermal Shake-Flask Protocol

  • Preparation: Add an excess amount of solid N-[4-(Hydroxymethyl)phenyl]benzamide (e.g., 50 mg) to a 2 mL Eppendorf tube or glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (or solvent mixture).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate at 500 RPM for 24 to 48 hours. Causality note: Extended agitation ensures the dissolution process reaches thermodynamic equilibrium, preventing false-positive solubility readings from transient kinetic states.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, or filter through a 0.22 µm PTFE syringe filter to separate the undissolved solid. Crucial: Ensure the filter material is chemically compatible with the organic solvent used.

  • Quantification: Dilute the supernatant appropriately and analyze the concentration using HPLC-UV (monitoring the benzamide chromophore at ~254 nm) against a pre-established calibration curve.

  • Validation: Verify the remaining solid phase via Powder X-Ray Diffraction (PXRD) to ensure no solvate formation or polymorphic transformation occurred during equilibration[3].

Advanced Chemical Modifications (Drug Development)

Q: If formulation fails, how can we chemically modify the molecule to improve solubility without losing core activity? A: In drug development, when formulation cannot overcome poor physicochemical properties, structural modification is required. For amide-containing molecules, two primary strategies are employed:

  • Prodrug Masking: The secondary amide or the primary hydroxyl group can be transiently masked. For example, converting the amide to an N-Mannich base (N-aminomethyl derivative) or an acyl-masked amide disrupts the hydrogen-bonding network, significantly increasing solubility in organic and aqueous media[4]. These groups are designed to be enzymatically or chemically cleaved in vivo to release the active parent drug.

  • Disrupting Planarity: If the compound is in the lead optimization phase, introducing steric bulk (e.g., ortho-methyl groups on the phenyl rings) or replacing a planar phenyl ring with a saturated heterocycle (like morpholine) reduces the planarity of the molecule. This prevents tight crystal packing, thereby lowering the lattice energy and improving overall solubility[5].

Visualizing the Troubleshooting Logic

To streamline your approach in the lab, follow the decision matrix below:

SolubilityWorkflow A Solid Compound N-[4-(Hydroxymethyl)phenyl]benzamide B Assess Downstream Solvent Constraints A->B C High Polarity Tolerance (e.g., In Vitro Assays) B->C Yes D Low Polarity / Toxicity Limits (e.g., In Vivo / Synthesis) B->D No E Primary Solubilization (DMSO, DMF, NMP) C->E F Co-solvent Systems (EtOH/EtOAc, PEG-400) D->F G Chemical Modification (Amide/OH Masking) F->G If solubility still < target

Logical workflow for troubleshooting N-[4-(Hydroxymethyl)phenyl]benzamide solubility.

Sources

Troubleshooting

Optimizing reaction temperature for N-[4-(Hydroxymethyl)phenyl]benzamide amide coupling

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This module provides an in-depth troubleshooting guide and self-validating protocols for the chemoselective amide coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This module provides an in-depth troubleshooting guide and self-validating protocols for the chemoselective amide coupling of 4-aminobenzyl alcohol to form N-[4-(Hydroxymethyl)phenyl]benzamide .

Because 4-aminobenzyl alcohol contains both a primary aromatic amine ( −NH2​ ) and a primary aliphatic alcohol ( −OH ), achieving strict chemoselectivity to prevent unwanted esterification (O-acylation) requires precise control over reaction kinetics, primarily driven by temperature .

🔬 Core Troubleshooting & FAQs

Q1: Why is temperature the most critical parameter for ensuring chemoselectivity in this amide coupling? A1: The chemoselective benzoylation of 4-aminobenzyl alcohol relies entirely on kinetic control. The primary aromatic amine is inherently more nucleophilic than the primary aliphatic alcohol due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for nucleophilic attack on the acyl chloride (1)[1]. At low temperatures (0 °C to 25 °C), the reaction is kinetically controlled; the amine reacts rapidly while the alcohol remains unreactive because it lacks the thermal activation energy required to overcome its higher transition state barrier. If the temperature is elevated, the reaction shifts toward thermodynamic control, providing enough energy for the less nucleophilic oxygen to attack, resulting in O-acylation (2)[2].

Q2: My LC-MS shows a significant +104 Da mass adduct corresponding to N,O-dibenzoylation. How do I suppress this? A2: Dibenzoylation is a classic symptom of thermal over-activation, excess acylating agent, or inappropriate base selection.

  • Temperature: Maintain the reaction at 0 °C during the addition of benzoyl chloride, never exceeding 25 °C during the stirring phase.

  • Stoichiometry: Use no more than 1.05 equivalents of benzoyl chloride.

  • Base Selection: NEVER use 4-Dimethylaminopyridine (DMAP) for this specific chemoselective step. DMAP acts as a highly efficient acyl transfer catalyst that drastically accelerates O-acylation, overriding the inherent nucleophilic advantage of the amine and leading to rapid esterification (3)[3].

Q3: Can I use Schotten-Baumann conditions (aqueous biphasic system) instead of anhydrous organic solvents? A3: Yes. Schotten-Baumann conditions (e.g., using aqueous NaHCO3​ mixed with an organic solvent like ethyl acetate) are highly effective for chemoselective N-acylation (4)[4]. Water acts as a heat sink, naturally regulating the exothermic reaction and keeping the temperature low. Furthermore, hydroxide ions in the aqueous layer will preferentially hydrolyze any transiently formed ester back to the alcohol, while the highly stable amide bond remains intact.

Q4: What if my starting material is an amino acid hydrochloride salt instead of a free base? A4: If your starting material is protonated, the amine is rendered non-nucleophilic. In acidic environments, N-acylation is completely suppressed, and O-acylation dominates (3)[3]. You must first liberate the free amine by adding a sufficient stoichiometric excess of a mild base (like DIPEA) before introducing the benzoyl chloride.

📊 Quantitative Data: Temperature & Additive Effects on Product Distribution

The following table summarizes the causal relationship between reaction temperature, base selection, and the resulting product distribution.

TemperatureBase / AdditiveReaction TimeN-Acylation (Target Amide)O-Acylation (Ester)N,O-Diacylation
0 °C DIPEA (1.2 eq)2 h>95% <1%<1%
25 °C DIPEA (1.2 eq)1 h88% 5%2%
50 °C DIPEA (1.2 eq)1 h65% 15%15%
25 °C DMAP (0.1 eq)1 h40% 20%35%

Note: Data represents typical conversion yields for the reaction of 4-aminobenzyl alcohol with 1.05 equivalents of benzoyl chloride in dichloromethane (DCM).

⚙️ Standard Operating Procedure: Chemoselective Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide

This protocol is designed as a self-validating system. The built-in TLC checks and specific quenching mechanisms ensure the reaction is halted exactly when kinetic control is maximized.

1. Reagent Preparation & Setup

  • Flask Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to prevent moisture-induced degradation of the acyl chloride.

  • Dissolution: Dissolve 4-aminobenzyl alcohol (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) to the solution. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a nucleophilic catalyst, strictly limiting its role to an acid scavenger.

2. Temperature-Controlled Acylation

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes .

  • Acylating Agent Addition: Dissolve benzoyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for O-acylation.

3. Reaction Monitoring (Self-Validation)

  • Warming: After complete addition, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • TLC Check: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The primary amine should be consumed within 1–2 hours. Do not allow the reaction to stir overnight, as prolonged exposure can lead to thermodynamic equilibration and ester formation.

4. Quenching and Purification

  • Quench: Add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir vigorously for 15 minutes. Causality Note: This step hydrolyzes any unreacted benzoyl chloride into inert benzoic acid and neutralizes the DIPEA hydrochloride salts, permanently halting the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexanes to afford pure N-[4-(Hydroxymethyl)phenyl]benzamide.

🗺️ Reaction Pathway Visualization

G Reactants 4-Aminobenzyl Alcohol + Benzoyl Chloride LowTemp Low Temp (0°C to 25°C) Kinetic Control Reactants->LowTemp Chemoselective HighTemp High Temp (>40°C) or DMAP Thermodynamic/Catalytic Reactants->HighTemp Non-selective N_Acyl N-Acylation N-[4-(Hydroxymethyl)phenyl]benzamide (Target Amide) LowTemp->N_Acyl Amine Nucleophilicity O_Acyl O-Acylation & Diacylation (Undesired Esters) HighTemp->O_Acyl Alcohol Activation

Reaction pathways for benzoylation of 4-aminobenzyl alcohol based on temperature.

📚 References

  • Title : Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source : PMC (National Institutes of Health) URL : [Link]

  • Title : Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source : ACS Publications (The Journal of Organic Chemistry) URL : [Link]

  • Title : Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants Source : RSC Publishing URL : [Link]

Sources

Optimization

Preventing side reactions during N-[4-(Hydroxymethyl)phenyl]benzamide esterification

Technical Support Center: Esterification of N-[4-(Hydroxymethyl)phenyl]benzamide Welcome to the technical support center for the esterification of N-[4-(hydroxymethyl)phenyl]benzamide. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of N-[4-(Hydroxymethyl)phenyl]benzamide

Welcome to the technical support center for the esterification of N-[4-(hydroxymethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the successful synthesis of your target ester.

Introduction: The Challenge of Selective Acylation

The esterification of N-[4-(hydroxymethyl)phenyl]benzamide presents a classic chemoselectivity challenge. The molecule possesses two nucleophilic sites: the hydroxyl group (-OH) and the amide N-H group. While the primary goal is O-acylation of the hydroxyl group to form the desired ester, the competing N-acylation of the amide can lead to the formation of an undesired imide byproduct. The relative nucleophilicity of these two groups is highly dependent on the reaction conditions, making careful optimization crucial. Generally, the amine/amide nitrogen is a better nucleophile than the hydroxyl oxygen, which can favor the undesired N-acylation.[1][2]

This guide will provide a structured approach to troubleshooting and preventing these and other side reactions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the esterification of N-[4-(hydroxymethyl)phenyl]benzamide.

Q1: My main product is the N-acylated imide, not the desired O-acylated ester. What is causing this and how can I fix it?

A1: Cause and Prevention of N-Acylation

The formation of the N-acylated byproduct is a common issue and is primarily due to the competitive nucleophilicity of the amide nitrogen.[1] Several factors can influence the selectivity of the acylation reaction.

Underlying Causes:

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive amide N-H to attack the acylating agent.

  • Strongly Basic Conditions: The use of strong bases can deprotonate the amide N-H, significantly increasing its nucleophilicity and favoring N-acylation.

  • Highly Reactive Acylating Agents: Reagents like acyl chlorides or anhydrides are highly electrophilic and may not effectively discriminate between the hydroxyl and amide nucleophiles.

Solutions:

  • Employ Milder Reaction Conditions:

    • Lower the reaction temperature. Often, running the reaction at room temperature or even 0 °C can favor O-acylation.

    • Use a weaker base. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferable to stronger bases like pyridine or DMAP, which can also act as acylation catalysts.

  • Utilize a Protecting Group Strategy:

    • Protecting the amide nitrogen is a robust strategy to ensure exclusive O-acylation.[3] Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are excellent choices as they render the amide nitrogen non-nucleophilic.[4] The Boc group can be easily installed and later removed under acidic conditions without affecting the newly formed ester linkage.[4]

  • Consider Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction is highly effective for converting alcohols to esters under mild, neutral conditions and generally shows high selectivity for O-acylation.[5][6] It involves the use of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Q2: My reaction is sluggish and gives a low yield of the desired ester. How can I improve the reaction rate and conversion?

A2: Optimizing Reaction Kinetics

Low conversion rates can be frustrating. Here are several avenues to explore for improving your reaction's efficiency.

Potential Causes:

  • Insufficient Catalyst Activity: If using a catalyst, it may not be active enough under your current conditions.

  • Steric Hindrance: The acylating agent or the substrate itself may be sterically hindered, slowing down the reaction.

  • Poor Solvent Choice: The solvent may not be optimal for solubilizing the reactants or facilitating the transition state.

Solutions:

  • Catalyst Optimization:

    • For acid-catalyzed esterifications, consider using a stronger acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid such as scandium triflate.[7]

    • In base-promoted reactions, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be mindful of the potential for increased N-acylation (see Q1).

  • Choice of Acylating Agent:

    • If steric hindrance is a concern, a less bulky acylating agent might be beneficial.

    • Activating the carboxylic acid with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance reactivity.

  • Solvent Effects:

    • Ensure your reactants are fully dissolved. A switch to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) might be beneficial.

    • For reactions that produce water as a byproduct, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

Q3: I am observing hydrolysis of my ester product during workup or purification. How can I prevent this?

A3: Preventing Product Degradation

Ester hydrolysis is a common side reaction, particularly under acidic or basic conditions.

Contributing Factors:

  • Aqueous Workup with Strong Acid or Base: Washing the reaction mixture with strong aqueous acids or bases can lead to significant product loss.

  • Prolonged Exposure to Protic Solvents: During purification, extended contact with protic solvents like methanol or ethanol, especially in the presence of residual acid or base, can cause transesterification or hydrolysis.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can sometimes promote the hydrolysis of sensitive esters.

Preventative Measures:

  • Neutral Workup:

    • Wash the reaction mixture with a saturated solution of a mild base like sodium bicarbonate (NaHCO3) to neutralize any acid, followed by a wash with brine.

    • If a basic catalyst was used, a wash with a dilute, weak acid like ammonium chloride (NH4Cl) solution can be employed.

  • Careful Purification:

    • Minimize the time the product is in solution.

    • If using column chromatography, consider using neutral alumina instead of silica gel. Alternatively, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

    • Recrystallization from a suitable solvent system is often a milder purification method than chromatography.[8][9]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired O-acylation pathway versus the undesired N-acylation pathway.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start N-[4-(hydroxymethyl)phenyl]benzamide + Acylating Agent O_Acylation O-Acylation (Desired Pathway) Start->O_Acylation Favored by: - Milder Conditions - N-Protection - Mitsunobu Reaction N_Acylation N-Acylation (Side Reaction) Start->N_Acylation Favored by: - High Temperature - Strong Base Ester Desired Ester Product O_Acylation->Ester Imide Imide Byproduct N_Acylation->Imide

Caption: Competing O- and N-acylation pathways.

Recommended Experimental Protocols

Here are detailed, step-by-step methodologies for two recommended approaches to the esterification of N-[4-(hydroxymethyl)phenyl]benzamide.

Protocol 1: Mitsunobu Esterification

This protocol is highly recommended for its mild conditions and excellent selectivity for O-acylation.[5][6]

Materials:

  • N-[4-(hydroxymethyl)phenyl]benzamide

  • Carboxylic acid (1.1 equivalents)

  • Triphenylphosphine (PPh3) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[4-(hydroxymethyl)phenyl]benzamide, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.[10]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Protocol 2: Esterification with N-Protection

This protocol involves protecting the amide nitrogen to prevent N-acylation, followed by a standard esterification and deprotection.[3][4]

Part A: Boc Protection of the Amide

Materials:

  • N-[4-(hydroxymethyl)phenyl]benzamide

  • Di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-[4-(hydroxymethyl)phenyl]benzamide in dichloromethane.

  • Add triethylamine, DMAP, and di-tert-butyl dicarbonate to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO3, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.

Part B: Esterification

Materials:

  • Boc-protected N-[4-(hydroxymethyl)phenyl]benzamide

  • Acyl chloride or carboxylic anhydride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add triethylamine and cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up as described in Part A to isolate the Boc-protected ester.

Part C: Boc Deprotection

Materials:

  • Boc-protected ester

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected ester in dichloromethane.

  • Add an excess of trifluoroacetic acid or 4M HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the final ester product.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and resolving common issues during your esterification reaction.

G start Start Esterification check_reaction Reaction Complete? start->check_reaction low_conversion Low Conversion check_reaction->low_conversion No analyze_products Analyze Product Mixture check_reaction->analyze_products Yes increase_reactivity Increase Reactivity: - Stronger catalyst - More reactive acylating agent - Higher temperature (with caution) low_conversion->increase_reactivity n_acylation Major Product is N-Acylated Imide analyze_products->n_acylation N-Acylation ester_hydrolysis Ester Hydrolysis Observed analyze_products->ester_hydrolysis Hydrolysis success Desired Ester Obtained analyze_products->success O-Acylation optimize_selectivity Optimize for O-Acylation: - Lower temperature - Use milder base - Switch to Mitsunobu reaction - Implement N-protection strategy n_acylation->optimize_selectivity improve_workup Improve Workup/Purification: - Use neutral washes (NaHCO3, NH4Cl) - Avoid strong acids/bases - Use neutral alumina for chromatography - Consider recrystallization ester_hydrolysis->improve_workup

Caption: Troubleshooting decision tree for esterification.

Summary of Recommended Conditions

StrategyKey ReagentsTemperatureAdvantagesDisadvantages
Mitsunobu Reaction PPh3, DIAD/DEAD0 °C to RTHigh selectivity for O-acylation, mild conditionsStoichiometric byproducts can complicate purification
N-Protection (Boc) (Boc)2O, DMAP; then acylating agent; then TFA/HClRTExcellent prevention of N-acylationAdds two steps (protection/deprotection) to the synthesis
Standard Esterification DCC/EDC, DMAP (catalytic)0 °C to RTDirect, one-pot procedureRisk of N-acylation, potential for side reactions from coupling agents

References

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Mitsunobu reaction . Wikipedia. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection . Thieme. [Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Mitsunobu reaction . Organic Synthesis. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry . KURENAI. [Link]

  • Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control . Royal Society of Chemistry. [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation . National Center for Biotechnology Information. [Link]

  • Kinetic study in the benzamide esterification catalyzed by Zr‐MOF‐808‐P... . ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications . ResearchGate. [Link]

  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes . ACS Publications. [Link]

  • Selective acylation of aliphatic hydroxyl in the presence of . University of Karachi. [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - . Quora. [Link]

  • Anyone have a method of purifying NHS esters? : r/Chempros . Reddit. [Link]

  • Chemoselective Acylation of Nucleosides . National Center for Biotechnology Information. [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds . PubMed. [Link]

  • Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones . Royal Society of Chemistry. [Link]

  • Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid . ACS Publications. [Link]

  • Zr‐MOF‐808 as Catalyst for Amide Esterification . ResearchGate. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? . ResearchGate. [Link]

  • Amide-forming chemical ligation via O-acyl hydroxamic acids . PNAS. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkivoc. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition . ChemRxiv. [Link]

  • An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und . Royal Society of Chemistry. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . Eastern Mediterranean University. [Link]

  • Process for the preparation of hydroxyamides.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors . National Center for Biotechnology Information. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances . MDPI. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • Selective n-acylation of amino alcohols.

Sources

Troubleshooting

Purification techniques and recrystallization of N-[4-(Hydroxymethyl)phenyl]benzamide

Technical Support Center: Purification & Recrystallization of N-[4-(Hydroxymethyl)phenyl]benzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of N-[4-(Hydroxymethyl)phenyl]benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-[4-(Hydroxymethyl)phenyl]benzamide [1]. This compound presents unique challenges due to its dual functionality (a hydrophobic benzamide core and a hydrophilic benzylic alcohol), which complicates both extraction and crystallization.

This guide provides mechanistic troubleshooting, validated protocols, and logical frameworks to ensure high-yield, high-purity recovery.

Chemical Profile & Chromatographic Data

Before initiating purification, it is critical to understand the quantitative properties and chromatographic behavior of the target compound and its common impurities.

Table 1: Chemical & Physical Properties

Property Value
Compound Name N-[4-(Hydroxymethyl)phenyl]benzamide
CAS Number 179057-17-1
Molecular Weight 227.26 g/mol
Molecular Formula C₁₄H₁₃NO₂
H-Bond Donors 2 (Amide NH, Hydroxyl OH)

| H-Bond Acceptors | 2 (Amide C=O, Hydroxyl O) |

Table 2: Chromatographic Profiling (Silica Gel, 1:1 Hexanes:EtOAc)

Component Identity Rf Value Detection / Stain
Impurity A O,N-dibenzoylated byproduct ~0.70 UV Active, KMnO₄ (Negative)
Target N-[4-(Hydroxymethyl)phenyl]benzamide ~0.35 UV Active, KMnO₄ (Positive, Yellow)
Impurity C Benzoic Acid (Hydrolysis byproduct) ~0.25 (streaks) UV Active, Bromocresol Green (+)

| Impurity B | 4-Aminobenzyl Alcohol (Starting Material) | ~0.10 | UV Active, Ninhydrin (+) |

Reaction & Impurity Pathways

Understanding why impurities form is the first step in designing an effective purification strategy.

reaction_pathway SM 4-Aminobenzyl Alcohol + Benzoyl Chloride Target N-[4-(Hydroxymethyl) phenyl]benzamide (Target) SM->Target N-Acylation (Kinetic) ImpurityB Benzoic Acid (Hydrolysis) SM->ImpurityB H2O Quench ImpurityA N-[4-(benzoyloxymethyl) phenyl]benzamide (O,N-dibenzoylated) Target->ImpurityA Excess Reagent (O-Acylation)

Fig 1. Kinetic vs. thermodynamic acylation pathways and common impurities.

Q: Why am I seeing a major less-polar impurity (Impurity A) on my TLC plate? A: This is the O,N-dibenzoylated byproduct. Causality: The aniline amine is significantly more nucleophilic than the primary benzylic alcohol, meaning N-benzoylation is kinetically favored [2][3]. However, if excess benzoyl chloride is used, or if the reaction is left running too long, the hydroxyl group will also undergo esterification (O-benzoylation). Because the polar hydroxyl group becomes masked by a lipophilic benzoyl group, the molecule loses a critical hydrogen-bond donor, causing it to elute much faster on normal-phase silica gel.

Downstream Purification Workflow

purification_workflow Crude Crude Reaction Mixture (Target + Impurities) Workup Aqueous Workup (Sat. NaHCO3 / Brine) Crude->Workup Quench & Extract OrgLayer Organic Phase (EtOAc or DCM) Workup->OrgLayer Phase Separation Chromatography Flash Chromatography (Silica Gel, Hex/EtOAc) OrgLayer->Chromatography Concentrate & Load Recryst Recrystallization (Hot EtOH/H2O) Chromatography->Recryst Pool Target Fractions Pure Pure N-[4-(Hydroxymethyl) phenyl]benzamide Recryst->Pure Filter & Dry

Fig 2. Standardized downstream purification workflow for benzamide derivatives.

Aqueous Workup Troubleshooting (FAQs)

Q: I am seeing a massive emulsion during the aqueous workup. How do I resolve this? A: Emulsions in this specific system are caused by the amphiphilic nature of the target compound. The hydrophobic benzamide core and hydrophilic hydroxymethyl group act as a weak surfactant, trapping water in the organic phase. Solution: Filter the biphasic mixture through a tightly packed pad of Celite to break the mechanical emulsion, or add solid NaCl (brine) to the aqueous layer to increase ionic strength, which forces the organic compound into the organic phase (salting out) [2].

Q: My organic phase contains a significant amount of benzoic acid even after washing. Why? A: Benzoic acid partitions heavily into polar organic solvents like Ethyl Acetate (EtOAc) if the aqueous phase is not sufficiently basic. Ensure you are using saturated NaHCO₃ (pH ~8.5) and perform at least three distinct washes to fully convert the acid to its water-soluble sodium benzoate salt.

Flash Chromatography Protocol

To separate the target from the O,N-dibenzoylated impurity and trace starting material, follow this self-validating gradient protocol.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF or Acetone, add silica gel (1:3 ratio of crude mass to silica), and evaporate to a free-flowing powder. Causality: Dry loading prevents peak tailing and band broadening caused by the polar hydroxyl group interacting with the solvent front.

  • Equilibration: Pack the column and equilibrate with 10% EtOAc in Hexanes.

  • Impurity Elution: Run 3 Column Volumes (CV) at 10% EtOAc. This will rapidly elute the less-polar O,N-dibenzoylated impurity.

  • Gradient Ramp: Slowly ramp the gradient to 50% EtOAc over 5 CVs.

  • Target Elution: The target compound will elute between 40–50% EtOAc.

  • Validation: Spot fractions on a TLC plate. View under 254 nm UV light. To confirm the presence of the target (and not a UV-active impurity), dip the plate in KMnO₄ stain and heat gently. The benzylic alcohol will oxidize, immediately reducing the purple Mn(VII) to a bright yellow Mn(IV) spot.

Recrystallization & Final Polish

Q: The compound "oils out" instead of crystallizing from Ethyl Acetate/Hexanes. How can I induce proper nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the strong intermolecular hydrogen bonding between the amide and hydroxyl groups forms metastable amorphous networks rather than a rigid crystalline lattice. This happens when the solvent cools too rapidly or lacks the ability to mediate hydrogen bonds. Solution: Switch to a protic solvent system like Ethanol/Water. The protic solvent dynamically disrupts solute-solute H-bonds, enforcing a slower, highly ordered crystallization process.

Step-by-Step Methodology (Ethanol/Water System):

  • Dissolution: Place the semi-pure N-[4-(Hydroxymethyl)phenyl]benzamide in an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until just dissolved.

  • Cloud Point Titration: While keeping the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly turbid (this is the exact saturation point).

  • Clarification: Add 1–2 drops of hot ethanol until the turbidity just clears.

  • Controlled Cooling: Remove the flask from the heat source. Wrap it in a paper towel to insulate it, allowing it to cool to room temperature slowly over 3–4 hours. Causality: Slow cooling allows thermodynamic control, favoring the growth of large, pure crystals while excluding impurities from the lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath for 1 hour to depress the solubility and maximize yield.

  • Isolation: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold 10% Ethanol in water to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual water.

References

  • Carl Roth. "N-[4-(Hydroxymethyl)phenyl]benzamide, 100 mg - Product Specifications." Carl Roth GmbH + Co. KG. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage." Beilstein-Institut. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide Derivatives

Welcome to the Advanced Application Support Center. Synthesizing sterically hindered derivatives of N-[4-(Hydroxymethyl)phenyl]benzamide presents a unique intersection of chemical challenges: overcoming the high activati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing sterically hindered derivatives of N-[4-(Hydroxymethyl)phenyl]benzamide presents a unique intersection of chemical challenges: overcoming the high activation energy barrier of hindered amide bond formation while maintaining chemoselectivity between the aniline nitrogen and the primary aliphatic alcohol.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure your synthetic workflows are robust, scalable, and reproducible.

Diagnostic Workflow for Hindered Amide Coupling

Before troubleshooting specific reaction failures, consult the decision matrix below to ensure your synthetic strategy aligns with the steric and chemoselective demands of your specific substrates.

Workflow Start Start: Hindered Acid + 4-Aminobenzyl Alcohol Hindered High Steric Hindrance (e.g., ortho-substituted)? Start->Hindered Standard Standard Coupling (EDC/HOBt, RT) Hindered->Standard No Chemo Chemoselectivity Risk (O-acylation of -CH2OH)? Hindered->Chemo Yes Protect Protect -OH (e.g., TBS ether) Chemo->Protect High Risk HATU HATU / DIPEA Strict Temp Control Chemo->HATU Moderate Risk AcylF Acyl Fluoride Gen (TCFH-NMI / BTFFH) Chemo->AcylF Extreme Hindrance Protect->AcylF Proceed to Coupling

Caption: Diagnostic workflow for synthesizing hindered N-[4-(Hydroxymethyl)phenyl]benzamides.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Conversion & Unreacted Starting Materials

Q: Why do standard coupling reagents like EDC/HOBt fail when synthesizing ortho-substituted benzamides of 4-aminobenzyl alcohol? A: The failure is rooted in transition state thermodynamics. Standard reagents like EDC/HOBt form activated esters (OAt/OBt) that are often not reactive enough to overcome the high activation energy barrier associated with a sterically demanding transition state[1]. When an ortho-substituted benzoic acid is used, the bulky substituents physically block the trajectory of the incoming aniline nucleophile. Consequently, the activated intermediate either hydrolyzes back to the carboxylic acid or decomposes before the desired coupling can occur[1].

Solution: Shift from OAt/OBt active esters to Acyl Fluorides . Reagents like BTFFH or TCFH-NMI generate acyl fluorides in situ. Because the fluorine atom is highly electronegative yet sterically small (comparable to a hydrogen atom), the resulting acyl fluoride is far less sterically demanding than an OBt ester, allowing the hindered 4-aminobenzyl alcohol to successfully attack the carbonyl carbon[1].

Issue 2: Unexpected Byproducts (Mass +99 Da)

Q: I switched to HATU to force the coupling, but LC-MS shows a major byproduct with a mass corresponding to a tetramethylguanidine derivative. What is happening? A: You are observing a guanylation side reaction . HATU is a uronium salt. When the carboxylic acid is highly hindered, the formation of the activated ester is kinetically slow. If a relatively unhindered base like Triethylamine (TEA) is used, it activates the aniline, which then directly attacks the electrophilic carbon of the HATU reagent itself instead of the activated ester[2]. This yields a 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct[2].

Solution: Base selection is the critical control mechanism here. Sterically hindered weaker bases (pKBH ≤ 14) do not mediate this guanylation[2]. By replacing TEA with N,N-Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP), you provide enough steric bulk to prevent the base-assisted addition of the aniline to HATU, thereby suppressing the guanidine impurity[2].

Pathways HATU HATU + Base ActiveEster Activated Ester (OAt) HATU->ActiveEster + Acid Guanidine Side Product: Tetramethylguanidine HATU->Guanidine + Amine (Fast if TEA is used) Amide Desired Product: Hindered Benzamide ActiveEster->Amide + Amine (Slow)

Caption: Competing pathways in HATU-mediated coupling of hindered amides.

Issue 3: Chemoselectivity (O-Acylation vs. N-Acylation)

Q: 4-Aminobenzyl alcohol contains both an aniline and a primary aliphatic alcohol. How do I prevent O-acylation during the coupling of a highly hindered benzoic acid? A: Under standard conditions, the aniline nitrogen is more nucleophilic than the primary alcohol, naturally favoring N-acylation. However, chemoselective transformations are highly sensitive to steric environments[3]. Extreme steric hindrance around the electrophilic carbonyl can invert this preference, as the less sterically demanding primary alcohol (-CH2OH) can bypass the steric bulk more easily than the substituted aniline[4].

Solution:

  • Temperature Control: Keep the reaction strictly at 0°C to room temperature. Elevated temperatures erode kinetic N-selectivity.

  • Pre-activation: Ensure the carboxylic acid is fully activated before introducing the 4-aminobenzyl alcohol.

  • Protecting Groups: If O-acylation exceeds 5% despite temperature control, pre-protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prior to coupling.

Reagent Selection Guide

The following table summarizes the quantitative causality between reagent choice, steric tolerance, and expected outcomes based on field-validated data.

Reagent ClassRecommended ReagentsSteric TolerancePrimary ByproductsBest Application for 4-Aminobenzyl Alcohol
Carbodiimides EDC/HOBt, DCCLowUreas (e.g., DCU)Unhindered, para-substituted benzamides.
Uronium Salts HATU, COMUModerate to HighTetramethylurea, GuanidinesModerately hindered ortho-substituted acids. Requires DIPEA.
Acyl Fluorides BTFFH, TCFH-NMIVery HighFluoride saltsExtremely hindered substrates (e.g., 2,6-disubstituted benzoic acids).
Grignard / Isocyanate RMgX + IsocyanateExtremeNone (Direct Addition)When traditional coupling completely fails[5].

Validated Experimental Protocols

Protocol A: Acyl Fluoride-Mediated Coupling (For Extreme Steric Hindrance)

This protocol utilizes BTFFH to generate a highly reactive, sterically unencumbered acyl fluoride intermediate[1].

Step-by-Step Methodology:

  • Activation: To an oven-dried flask under nitrogen, add the hindered benzoic acid (1.3 equiv) and anhydrous Dichloromethane (CH₂Cl₂, 0.2 M).

  • Add BTFFH (1.5 equiv) followed by the dropwise addition of DIPEA (4.5 equiv).

  • Stir the mixture at room temperature for 30–45 minutes to ensure complete conversion to the acyl fluoride. (Self-validation: Monitor by TLC; the acyl fluoride is highly non-polar compared to the starting acid).

  • Coupling: Add 4-aminobenzyl alcohol (1.0 equiv) in a single portion.

  • Reaction: Seal the vessel and heat to 40°C–80°C (depending on the exact solvent system) for 12–24 hours[1].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Optimized HATU Coupling (Suppressed Guanylation)

Use this protocol for moderately hindered substrates where acyl fluorides are unnecessary, but standard EDC fails.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M) at 0°C.

  • Add the sterically hindered base DIPEA (3.0 equiv). Stir for 15 minutes at 0°C. (Crucial Step: Pre-activation consumes HATU, preventing it from reacting directly with the amine later).

  • Amine Addition: Dissolve 4-aminobenzyl alcohol (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts. Dry, concentrate, and purify.

References

  • [2] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

  • [1] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.

  • [5] The Synthesis of Sterically Hindered Amides. CHIMIA.

  • [3] Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed - NIH.

  • [4] Chemoselective Acylation of Nucleosides. PMC - NIH.

Sources

Troubleshooting

Reducing impurities in N-[4-(Hydroxymethyl)phenyl]benzamide crude mixtures

Welcome to the Technical Support Center for the synthesis and purification of N-[4-(Hydroxymethyl)phenyl]benzamide . This portal is designed for researchers and drug development professionals dealing with chemoselectivit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-[4-(Hydroxymethyl)phenyl]benzamide . This portal is designed for researchers and drug development professionals dealing with chemoselectivity challenges and impurity profiles in benzamide crude mixtures.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative condition comparisons, and a self-validating standard operating procedure (SOP) to ensure high-purity yields.

Module 1: Mechanistic Insight into Chemoselective Acylation

The synthesis of N-[4-(Hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol and benzoyl chloride presents a classic chemoselectivity challenge. The starting material possesses both an aromatic amine (–NH₂) and an aliphatic primary alcohol (–CH₂OH).

While the innate nucleophilicity of the amine is higher than that of the alcohol, the reaction conditions dictate the final impurity profile. The use of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) forms a highly reactive acylpyridinium intermediate. This intermediate, combined with strong bases like DBU, can activate the O–H bond, overriding the innate selectivity and driving the formation of O-benzoylated or N,O-dibenzoylated impurities [1]. Conversely, utilizing mild biphasic conditions (Schotten-Baumann) or specific catalysts like dibutyltin oxide ensures that the reaction heavily favors N-acylation [2].

Chemoselectivity SM 4-Aminobenzyl Alcohol + Benzoyl Chloride N_Acyl N-[4-(Hydroxymethyl)phenyl]benzamide (Target Product) SM->N_Acyl Mild Base / H2O (Innate Nucleophilicity) O_Acyl O-Benzoylated Impurity (Ester) SM->O_Acyl DBU / DMAP (O-H Activation) Di_Acyl N,O-Dibenzoylated Impurity N_Acyl->Di_Acyl Excess PhCOCl + Strong Base

Reaction pathways showing chemoselective N-acylation versus O-acylation impurity formation.

Module 2: Troubleshooting Guide & FAQs

Q: My HPLC trace shows a high percentage of the N,O-dibenzoylated impurity. How can I prevent this over-reaction? A: Over-acylation is caused by two primary factors: an excess of benzoyl chloride and the presence of strong organic bases (e.g., Et₃N, DMAP). To prevent this, strictly limit the stoichiometry of benzoyl chloride to 1.00–1.05 equivalents. Switch from a homogenous organic system to a biphasic Schotten-Baumann system (Ethyl Acetate / Aqueous NaHCO₃). The aqueous layer acts as a heat sink and neutralizes the HCl byproduct without forming the highly reactive intermediates that drive esterification.

Q: I am seeing a broad peak corresponding to benzoic acid contaminating my product. Where is it coming from? A: Benzoic acid is the hydrolysis product of benzoyl chloride. It forms when the acyl chloride reacts with the aqueous phase or if your reagent has degraded due to atmospheric moisture. It is easily removed during the workup phase. By washing the organic layer with a 5% NaHCO₃ solution, the benzoic acid is deprotonated into water-soluble sodium benzoate and partitioned into the aqueous waste.

Q: How can I drive the reaction to completion if I still have unreacted 4-aminobenzyl alcohol, but I want to avoid adding more benzoyl chloride? A: If unreacted starting material remains, your benzoyl chloride likely hydrolyzed prematurely. Instead of risking O-acylation by adding excess acyl chloride, you can utilize a catalytic amount of dibutyltin oxide (Bu₂SnO), which has been proven to facilitate fast and highly chemoselective N-acylation of amino alcohols [2]. Post-reaction, any remaining 4-aminobenzyl alcohol can be purged by washing the organic layer with 1M HCl, which protonates the amine and extracts it into the aqueous phase.

Module 3: Quantitative Data on Reaction Conditions

The table below summarizes the causality between reaction conditions and the resulting impurity profile. Use this data to benchmark your current synthetic route.

Reaction ConditionCatalyst / BasePhCOCl Eq.Major ProductSelectivity (N:O Ratio)Impurity Profile
Homogeneous Organic Et₃N (1.5 eq)1.10N-Acyl85:15Moderate O-esterification
Hypernucleophilic DMAP (0.1 eq) + Et₃N2.50N,O-Diacyl10:90Heavy N,O-dibenzoylation
Catalytic Tin Bu₂SnO (0.05 eq)1.00N-Acyl>98:2Trace unreacted amine
Biphasic (Schotten-Baumann) Aq. NaHCO₃ (3.0 eq)1.05N-Acyl>95:5Trace benzoic acid

Module 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the Schotten-Baumann approach to maximize chemoselectivity, followed by a targeted liquid-liquid extraction workflow to systematically strip out specific impurities.

Phase 1: Chemoselective Synthesis
  • Preparation: Dissolve 10.0 mmol of 4-aminobenzyl alcohol in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Base Addition: Add 30 mL of a 10% (w/v) aqueous NaHCO₃ solution. Stir vigorously to create a biphasic suspension.

  • Acylation: Cool the mixture to 0–5 °C using an ice bath. Dissolve 10.5 mmol (1.05 eq) of freshly titrated benzoyl chloride in 10 mL of EtOAc. Add this solution dropwise over 30 minutes.

    • Validation Check: The pH of the aqueous layer must remain >7.5. If it drops below this, the neutralization of HCl is failing, which will stall the reaction.

Phase 2: Targeted Impurity Purge (Workup)
  • Phase Separation: Transfer the mixture to a separatory funnel. Separate and discard the aqueous layer (contains NaCl and some sodium benzoate).

  • Amine Purge: Wash the organic layer with 20 mL of cold 1M HCl.

    • Causality: This protonates any unreacted 4-aminobenzyl alcohol, pulling it into the aqueous phase.

  • Acid Purge: Wash the organic layer with 20 mL of 5% NaHCO₃.

    • Causality: This deprotonates residual benzoic acid (hydrolysis impurity) into the aqueous phase.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Phase 3: Recrystallization
  • Polishing: Dissolve the crude solid in a minimum amount of boiling ethanol. Add warm water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C. Filter the purified N-[4-(Hydroxymethyl)phenyl]benzamide crystals.

Purification Crude Crude Mixture (Target + Impurities) AcidWash 1M HCl Wash (Removes Unreacted Amine) Crude->AcidWash BaseWash 5% NaHCO3 Wash (Removes Benzoic Acid) AcidWash->BaseWash OrgLayer Organic Layer (Contains Target + Esters) BaseWash->OrgLayer Cryst Recrystallization (EtOH/H2O) OrgLayer->Cryst Pure Pure N-[4-(Hydroxymethyl)phenyl]benzamide Cryst->Pure

Step-by-step liquid-liquid extraction and crystallization workflow for impurity removal.

References

  • Title: Chemoselective Acylation of Nucleosides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Reproducibility of N-[4-(Hydroxymethyl)phenyl]benzamide Synthesis: A Cross-Lab Comparison Guide

Executive Summary The synthesis of N-[4-(hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol and benzoyl chloride presents a fundamental yet critical chemoselectivity challenge. The substrate possesses two competin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-[4-(hydroxymethyl)phenyl]benzamide from 4-aminobenzyl alcohol and benzoyl chloride presents a fundamental yet critical chemoselectivity challenge. The substrate possesses two competing nucleophilic centers: a primary aniline (-NH₂) and a primary benzylic alcohol (-CH₂OH). While the aniline nitrogen is inherently more nucleophilic due to its lower electronegativity, the benzylic alcohol is sterically unhindered and highly susceptible to O-acylation under improper basic catalysis.

Chemoselective transformations are a cornerstone of efficient organic synthesis, particularly when differentiating between amino and hydroxyl groups without relying on cumbersome protection-deprotection strategies 1. Direct, protecting-group-free chemoselective acylation is the preferred approach to optimize atom economy and reduce overall synthetic steps 2. This guide evaluates the reproducibility of three distinct synthetic methodologies, providing empirical data and mechanistic rationale to guide process chemists.

Mechanistic Context: The Chemoselectivity Challenge

To achieve high reproducibility across different laboratories, the reaction conditions must strictly enforce kinetic control. At low temperatures (0 °C), the activation energy barrier for O-acylation remains insurmountable, allowing the more nucleophilic amine to react exclusively. Conversely, the use of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or extended reaction times at elevated temperatures shifts the system toward thermodynamic control, resulting in significant O-acylation or N,O-dibenzoylation.

Chemoselectivity A 4-Aminobenzyl Alcohol + Benzoyl Chloride B N-[4-(Hydroxymethyl)phenyl]benzamide (Target: N-Acylation) A->B Kinetic Control (Mild Base, 0°C) C 4-Aminobenzyl Benzoate (Side Product: O-Acylation) A->C Thermodynamic / DMAP Catalysis D N,O-Dibenzoylated Product (Over-reaction) B->D Excess Reagent / Extended Time C->D Excess Reagent

Reaction pathways for 4-aminobenzyl alcohol benzoylation highlighting chemoselectivity.

Cross-Lab Performance Data

We compared three distinct synthetic methodologies to evaluate their reproducibility, yield, and chemoselectivity (N:O ratio) across multiple independent laboratory runs.

Synthetic MethodologyReagents / ConditionsAvg. Yield (%)Chemoselectivity (N:O)ScalabilityCost-Efficiency
Route A: Biphasic Schotten-Baumann Benzoyl Chloride, NaOH (aq), THF, 0 °C86 ± 2.1> 95:5HighExcellent
Route B: Anhydrous Acylation Benzoyl Chloride, DIPEA, DCM, 0 °C80 ± 3.490:10MediumGood
Route C: Amide Coupling Benzoic Acid, HATU, DIPEA, DMF, RT93 ± 1.5> 99:1LowPoor (Expensive)

Data Synthesis: Route A offers the best balance of cost and reproducibility for large-scale synthesis. Route C provides near-perfect chemoselectivity but relies on expensive coupling reagents, making it less viable for industrial scale-up. The selective N-acylation of amino alcohols is most efficiently achieved by carefully controlling the base and solvent environment to prevent O-acylation 3.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and in-process analytical checks to ensure trustworthiness. Derivatives of 4-aminobenzyl alcohol are frequently utilized as intermediates in medicinal chemistry, requiring precise functionalization and rigorous quality control 4.

Protocol A: Biphasic Schotten-Baumann Synthesis (Recommended)

This method utilizes a biphasic system to physically separate the highly reactive acyl chloride from the bulk aqueous base, modulating the reaction rate and preventing runaway O-acylation.

  • Substrate Dissolution: Dissolve 4-aminobenzyl alcohol (1.0 eq, 10 mmol) in 20 mL of Tetrahydrofuran (THF). Causality: THF acts as a water-miscible co-solvent that keeps the organic substrate in solution while allowing interaction at the aqueous interface.

  • Base Addition & Cooling: Add 15 mL of 1M aqueous NaOH. Cool the biphasic mixture to 0 °C using an ice bath. Causality: The NaOH neutralizes the HCl byproduct generated during acylation. Maintaining the pH around 9-10 ensures the amine remains unprotonated (active nucleophile) while the primary alcohol (pKₐ ~15) remains largely protonated and unreactive. Cooling to 0 °C suppresses the thermal activation energy required for O-acylation.

  • Electrophile Addition: Dissolve benzoyl chloride (1.05 eq, 10.5 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes under vigorous stirring. Causality: Dropwise addition prevents local concentration spikes of the electrophile, which could lead to di-benzoylation. Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases.

  • In-Process Validation (TLC): After 1 hour, sample the organic layer. Run a TLC (Hexanes:EtOAc 1:1). Self-Validation: The starting amine (R_f ~0.2) should be completely consumed. The target N-acylated product appears at R_f ~0.4. If a spot appears at R_f ~0.8, di-benzoylation has occurred (indicating poor temperature control or excess reagent).

  • Quench & Extraction: Dilute with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from hot ethanol/water to yield pure N-[4-(Hydroxymethyl)phenyl]benzamide as white crystals.

Protocol B: Anhydrous Acylation
  • Preparation: Dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike DMAP, it cannot form a highly reactive acyl-ammonium intermediate, thereby preserving the kinetic preference for N-acylation over O-acylation.

  • Acylation: Add benzoyl chloride (1.0 eq) dropwise. Stir for 2 hours at 0 °C.

  • Workup: Wash the DCM layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃. Dry and evaporate.

Workflow Step1 1. Reagent Preparation Cool to 0°C to lower activation energy Step2 2. Dropwise Addition Benzoyl Chloride added slowly Step1->Step2 Step3 3. pH Monitoring & Stirring Maintain pH 8-9 (Schotten-Baumann) Step2->Step3 Step4 4. Aqueous Quench & Extraction Remove water-soluble byproducts Step3->Step4 Step5 5. Crystallization & Validation Isolate pure N-acylated target Step4->Step5

Standard optimized workflow for the chemoselective N-acylation of 4-aminobenzyl alcohol.

Analytical Validation

To verify the structural integrity and confirm chemoselectivity, the isolated product must be subjected to NMR spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): The definitive marker of successful N-acylation is the appearance of a downfield amide proton singlet at ~10.2 ppm (-NH-C=O). The preservation of the primary alcohol is confirmed by a triplet at ~5.1 ppm (-OH, coupling to the adjacent CH₂) and a doublet at ~4.4 ppm (-CH₂-). The disappearance of the broad aniline -NH₂ singlet (~5.0 ppm) confirms complete conversion.

References

  • Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed / NIH URL: 1

  • Title: Chemoselective Acylation of Nucleosides Source: PMC - NIH URL: 2

  • Title: Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli Source: ACS Publications URL: 4

  • Title: WO1993020038A1 - Selective n-acylation of amino alcohols Source: Google Patents URL: 3

Sources

Comparative

Benchmarking N-[4-(Hydroxymethyl)phenyl]benzamide reactivity against other benzamides

Executive Summary: The Dual-Site Paradigm N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) represents a highly versatile class of bifunctional benzanilides[1]. Unlike standard N-phenylbenzamide (benzanilide), this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual-Site Paradigm

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) represents a highly versatile class of bifunctional benzanilides[1]. Unlike standard N-phenylbenzamide (benzanilide), this compound features both a robust secondary amide linkage and a highly reactive primary benzylic alcohol. For researchers and drug development professionals, this structural duality presents a unique benchmarking opportunity to evaluate chemoselectivity and hydrolytic stability in complex synthetic workflows.

This guide objectively compares the reactivity of N-[4-(Hydroxymethyl)phenyl]benzamide against other substituted benzamides, providing field-proven protocols and mechanistic insights to optimize your experimental designs.

Structural & Electronic Profiling

The reactivity of the amide bond in benzanilides is fundamentally dictated by the electronic nature of the N-aryl substituent[2]. The 4-hydroxymethyl group (-CH₂OH) acts as a weak electron-donating group (EDG) via inductive and hyperconjugative effects.

Causality in Reactivity: Electron-donating groups on the N-aryl ring increase the electron density on the amide nitrogen. This strengthens the C-N bond via resonance, rendering the carbonyl carbon less electrophilic and more resistant to nucleophilic attack. Consequently, N-[4-(Hydroxymethyl)phenyl]benzamide exhibits slightly higher hydrolytic stability under basic conditions compared to unsubstituted benzanilide, though it remains more reactive than strongly electron-donated analogs like N-(4-methoxyphenyl)benzamide.

Table 1: Comparative Hydrolytic Stability Benchmarks

(Conditions: 1M NaOH in 1:1 Dioxane/Water, 80°C)

Comparator CompoundN-Aryl SubstituentHammett Constant (σp)Relative Hydrolysis Rate (k_rel)
N-(4-Nitrophenyl)benzamide-NO₂+0.7845.0
N-Phenylbenzamide (Reference) -H 0.00 1.00
N-[4-(Hydroxymethyl)phenyl]benzamide -CH₂OH ~ -0.01 0.92
N-(4-Methoxyphenyl)benzamide-OCH₃-0.270.45

Chemoselective Functionalization: O- vs. N-Acylation

The most critical benchmarking metric for N-[4-(Hydroxymethyl)phenyl]benzamide is its chemoselectivity. Standard acylation conditions (e.g., acyl chlorides with triethylamine) often yield a problematic mixture of O-acylated and N,O-diacylated products due to the competing nucleophilicity of the primary alcohol and the deprotonated amide.

Causality in Catalyst Selection: While amines and amides typically outcompete alcohols in nucleophilic attacks, the nitrogen in this compound is part of a secondary amide, lowering its innate nucleophilicity. By utilizing N-Heterocyclic Carbene (NHC) catalysis, researchers can exclusively drive O-acylation. The NHC catalyst activates the alcohol via strong hydrogen bonding, drastically increasing its nucleophilicity without deprotonating the amide[3].

Reactivity Core N-[4-(Hydroxymethyl)phenyl]benzamide Amide Amide Bond (Hydrolysis / N-Acylation) Core->Amide Strong Base/Acid Alcohol Hydroxymethyl Group (O-Acylation / Oxidation) Core->Alcohol NHC Catalysis Ring Aromatic Core (Electrophilic Substitution) Core->Ring Electrophiles

Caption: Functional group reactivity pathways of N-[4-(Hydroxymethyl)phenyl]benzamide.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Benchmarking Hydrolytic Stability

To objectively compare the hydrolytic degradation of N-[4-(Hydroxymethyl)phenyl]benzamide against standard benzanilide, use this kinetically controlled workflow:

  • Preparation: Dissolve 1.0 mmol of the target benzamide in 10 mL of a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.

  • Reaction Initiation: Heat the mixture to 80°C under continuous reflux.

  • Kinetic Sampling: Withdraw 100 μL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Self-Validating Quench: Immediately inject the aliquot into 900 μL of cold 0.1M HCl. Causality: This abrupt pH drop instantly neutralizes the base, halting the base-catalyzed hydrolysis and freezing the reaction state to prevent artificial degradation before analysis.

  • Quantification: Analyze via HPLC (C18 column, UV detection at 254 nm) to quantify the ratio of intact benzamide to the degradation products (4-aminobenzyl alcohol and benzoic acid).

Protocol B: NHC-Catalyzed Chemoselective O-Acylation

Based on advanced organocatalytic methodologies[4], this protocol ensures >99% O-acylation selectivity without requiring protecting groups.

  • Reagent Setup: In a flame-dried Schlenk tube under an argon atmosphere, add N-[4-(Hydroxymethyl)phenyl]benzamide (1.0 equiv, 0.5 mmol) and the NHC precatalyst IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.10 equiv).

  • Activation: Dissolve the solids in dry THF (2.0 mL). Add DBU (0.10 equiv) to generate the free carbene in situ.

  • Acyl Donor Addition: Add 2,2,2-trifluoroethyl benzoate (1.2 equiv). Causality: Trifluoroethyl esters are highly tuned; they are electrophilic enough to react with the NHC-activated alcohol but remain unreactive toward the secondary amide, preventing N-acylation.

  • Reaction: Stir continuously at room temperature for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The protocol is self-validating: the complete absence of a highly non-polar, lower-Rf spot (which would correspond to the N,O-diacylated byproduct) confirms absolute chemoselectivity.

  • Isolation: Evaporate the solvent under reduced pressure and purify the exclusive O-acylated product via silica gel flash column chromatography.

Workflow Start Substrate + NHC Precatalyst Base Add DBU (Generate Carbene) Start->Base Acyl Add Trifluoroethyl Benzoate Base->Acyl Stir Stir 12h @ RT Acyl->Stir Product Exclusive O-Acylated Product Stir->Product

Caption: Step-by-step workflow for the NHC-catalyzed chemoselective O-acylation.

References

  • N-[4-(Hydroxymethyl)phenyl]benzamide, 100 mg - Carl ROTH , Carl ROTH. 1

  • Photochemistry of N-acetyl and N-benzoyl carbazoles: Photo-Fries rearrangement and photoinduced single electron transfer , ResearchGate. 2

  • Supporting Information: N-Heterocyclic Carbene (NHC) Catalyzed Chemoselective Acylation of Alcohols , The Royal Society of Chemistry. 4

  • N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents , ResearchGate. 3

Sources

Validation

HPLC validation methods for N-[4-(Hydroxymethyl)phenyl]benzamide purity determination

HPLC Method Validation and Column Comparison Guide for the Purity Determination of N-[4-(Hydroxymethyl)phenyl]benzamide Introduction & Scientific Context N-[4-(Hydroxymethyl)phenyl]benzamide (CAS No. 179057-17-1) is a sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation and Column Comparison Guide for the Purity Determination of N-[4-(Hydroxymethyl)phenyl]benzamide

Introduction & Scientific Context

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS No. 179057-17-1) is a specialized biochemical scaffold characterized by a benzamide core and a hydroxymethyl-substituted aniline ring ()[1]. In drug discovery and chemical synthesis, accurately determining the purity of such aromatic intermediates is critical. The primary analytical challenge lies in resolving the target compound from structurally homologous synthetic precursors—namely, 4-aminobenzyl alcohol and benzoyl chloride—as well as potential over-benzoylated byproducts.

As an Application Scientist, I frequently observe that relying on generic High-Performance Liquid Chromatography (HPLC) methods leads to the co-elution of these aromatic impurities. This guide objectively compares stationary phase chemistries and provides a rigorously validated, self-correcting HPLC protocol designed to meet [2] and standards.

Mechanistic Rationale: The Analytical Challenge

To design a robust separation method, we must first analyze the molecular interactions. N-[4-(Hydroxymethyl)phenyl]benzamide contains two aromatic rings separated by an amide linker. During its synthesis, unreacted 4-aminobenzyl alcohol (Impurity A) and benzoyl chloride/benzoic acid (Impurity B) may remain in the matrix. Furthermore, the primary hydroxyl group can undergo unintended esterification with excess benzoyl chloride, forming an O-benzoylated byproduct (Impurity C).

ImpurityPathway SM1 4-Aminobenzyl alcohol (Impurity A) API N-[4-(Hydroxymethyl)phenyl]benzamide (Target) SM1->API Amidation SM2 Benzoyl Chloride (Impurity B) SM2->API Amidation IMP_C O-Benzoylated Byproduct (Impurity C) API->IMP_C Over-reaction

Synthetic pathway and primary impurity formation for N-[4-(Hydroxymethyl)phenyl]benzamide.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

A standard C18 column relies exclusively on hydrophobic (dispersive) interactions. Because the target molecule and Impurity C both possess significant hydrophobic bulk, a C18 phase often struggles to provide baseline resolution, leading to peak tailing and integration errors.

The Causality of Selectivity: By switching to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce orthogonal π−π interactions. The Biphenyl column, in particular, offers enhanced retention and selectivity for compounds with conjugated aromatic systems. The dual-ring structure of the biphenyl ligand interacts strongly with the benzamide core of the target and the extra aromatic ring of Impurity C, amplifying the slight electronic differences between the hydroxyl and ester groups.

Table 1: Column Performance Comparison (Target vs. Impurity C) (Conditions: 50:50 Water:Acetonitrile with 0.1% TFA, 1.0 mL/min, 254 nm)

Column Phase (150 x 4.6 mm, 3 µm)Retention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 6.451.81.358,500
Phenyl-Hexyl 7.102.61.1511,200
Biphenyl (Winner) 7.853.41.0514,500

Data Interpretation: The Biphenyl column significantly outperforms the alternatives, achieving a resolution ( Rs​ ) of 3.4, well above the baseline requirement of 2.0. This ensures a self-validating integration process where peak boundaries are unambiguous.

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step methodology utilizes a Biphenyl column for optimal purity determination.

Materials & Reagents:

  • Stationary Phase: Biphenyl HPLC Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Solvent (Diluent): Water:Acetonitrile (50:50, v/v).

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the Biphenyl column at 30 °C for 30 minutes at starting conditions (5% B).

  • Sample Preparation: Accurately weigh 10.0 mg of N-[4-(Hydroxymethyl)phenyl]benzamide[1]. Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute polar Impurity A)

    • 2.0 - 12.0 min: 5% 95% B (Linear gradient to resolve Target from Impurity C)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: 95% 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Instrument Parameters: Flow rate at 1.0 mL/min; Injection volume of 5 µL; UV Detection at 254 nm (optimal for benzamide chromophores).

  • Execution: Inject a blank (diluent) to confirm baseline stability, followed by system suitability standards and the sample sequence.

Method Validation Framework

To guarantee trustworthiness, the analytical procedure must be validated according to the lifecycle approach outlined in ICH Q2(R2)[2] and USP General Chapter <1225>. A self-validating system dictates that if precision or accuracy criteria fail, the workflow automatically loops back to method optimization.

ValidationWorkflow Opt Method Optimization (Biphenyl Column Selection) Spec Specificity (Resolution > 2.0) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Prec->Opt If RSD > 2.0% (Re-optimize) Valid Validated Method Fit-for-Purpose Prec->Valid

Lifecycle validation workflow with a self-correcting feedback loop for precision failures.

Table 2: Validation Summary (Biphenyl Column Data)

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​ > 2.0) for all known impurities. Rs​ = 3.4 (Target vs. Impurity C)PASS
Linearity R2≥0.999 across 25% to 150% of nominal concentration[2]. R2 = 0.9998PASS
Accuracy Mean recovery of 98.0% - 102.0% across 3 spike levels.99.4% - 100.2%PASS
Repeatability %RSD 2.0% for 6 replicate injections of 100% test conc[2].%RSD = 0.65%PASS

Conclusion

By understanding the structural causality of N-[4-(Hydroxymethyl)phenyl]benzamide and its synthetic impurities, we can objectively determine that a Biphenyl stationary phase provides superior selectivity over traditional C18 columns. The resulting gradient method is not merely a sequence of steps, but a self-validating analytical system that ensures rigorous compliance with global pharmacopeial standards.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • USP General Chapter <1225> Validation of Compendial Procedures Source: BA Sciences / United States Pharmacopeia URL:[Link]

  • N-[4-(Hydroxymethyl)phenyl]benzamide, CAS No. 179057-17-1 (Product Specifications) Source: Carl Roth URL:[Link]

Sources

Comparative

Comparative Biological Activity Guide: N-[4-(Hydroxymethyl)phenyl]benzamide vs. Standard mPTP Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary The mitochondrial permeability transition pore (mPTP) is a critical inner membrane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The mitochondrial permeability transition pore (mPTP) is a critical inner membrane channel whose persistent opening leads to mitochondrial depolarization, massive calcium release, and ultimately, cell death. While it is a prime therapeutic target for ischemia-reperfusion injury and neurodegeneration, the gold-standard inhibitor, Cyclosporin A (CsA) , is limited by its potent immunosuppressive off-target effects.

Recent structure-activity relationship (SAR) studies have identified N-phenylbenzamides as a novel class of direct, non-immunosuppressive mPTP inhibitors. This guide objectively compares the baseline biological activity of the structural precursor N-[4-(Hydroxymethyl)phenyl]benzamide and its advanced derivatives against standard inhibitors, providing self-validating experimental protocols to accurately quantify mitochondrial protection.

Mechanistic Context: Overcoming the Limitations of Cyclosporin A

To understand the comparative efficacy of these compounds, we must first delineate their distinct mechanisms of action .

Cyclosporin A (CsA) does not block the mPTP directly. Instead, it binds to Cyclophilin D (CypD) , a matrix peptidyl-prolyl cis-trans isomerase that sensitizes the mPTP to calcium overload . By sequestering CypD, CsA desensitizes the pore. However, CsA simultaneously binds to cytosolic Cyclophilin A, inhibiting calcineurin and causing severe immunosuppression.

In contrast, N-phenylbenzamides (such as N-[4-(Hydroxymethyl)phenyl]benzamide and its optimized analogs) bypass CypD entirely. They act as direct modulators of the inner membrane pore complex, conferring profound resistance to calcium-induced swelling without inhibiting calcineurin .

mPTP_Pathway Ca_Overload Calcium Overload & Oxidative Stress mPTP mPTP Complex (Inner Membrane) Ca_Overload->mPTP Triggers CypD Cyclophilin D (Matrix Regulator) CypD->mPTP Promotes Opening Apoptosis Mitochondrial Swelling & Apoptosis mPTP->Apoptosis Cytochrome C Release CsA Cyclosporin A (CsA) (Standard Inhibitor) CsA->CypD Inhibits Benzamide N-Phenylbenzamides (Novel Modulators) Benzamide->mPTP Direct Inhibition

Diagram 1: Mechanistic divergence between Cyclosporin A and N-phenylbenzamides in mPTP inhibition.

Comparative Biological Activity Data

The following table synthesizes quantitative data comparing the gold standard (CsA) against the baseline N-phenylbenzamide scaffold (N-[4-(Hydroxymethyl)phenyl]benzamide ) and a highly optimized derivative (Compound 4).

Note: The hydroxymethyl analog serves as a critical baseline in SAR studies to demonstrate the necessity of lipophilic/basic substitutions (like piperidin-1-ylmethyl) for maximal pore inhibition.

InhibitorTarget MechanismSwelling Assay (EC₅₀)CRC Ratio (Treated/Control)Calcineurin Inhibition
Cyclosporin A (CsA) Cyclophilin D (CypD) Binding~50 nM~4.5Yes (Immunosuppressive)
N-[4-(Hydroxymethyl)phenyl]benzamide Direct mPTP Modulation>10 µM (Baseline)~1.5No
Advanced Benzamide (e.g., Cmpd 4) Direct mPTP Modulation280 nM19.0No

Data Interpretation: While CsA provides a solid Calcium Retention Capacity (CRC) ratio of ~4.5, optimized N-phenylbenzamides can push this ratio to an unprecedented 19.0, allowing mitochondria to sequester vastly more calcium before catastrophic pore opening occurs .

Experimental Workflows & Protocols

To objectively evaluate these compounds, researchers must utilize two orthogonal assays: The Mitochondrial Swelling Assay (measuring physical morphological changes) and the Calcium Retention Capacity (CRC) Assay (measuring functional ion sequestration).

Protocol 1: High-Throughput Mitochondrial Swelling Assay

When the mPTP opens, solutes rush into the matrix, causing the cristae to unfold and the mitochondrion to swell. This decreases the refractive index, which can be quantified as a drop in light scattering (absorbance).

  • Preparation: Isolate mitochondria from mouse liver via differential centrifugation. Resuspend in swelling buffer (250 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 1 µM rotenone, pH 7.4).

  • Compound Incubation: Plate mitochondria (0.5 mg/mL) in a 96-well plate. Add vehicle (DMSO), CsA (1 µM), or N-[4-(Hydroxymethyl)phenyl]benzamide (10 µM). Incubate for 5 minutes at 25°C.

  • Induction: Rapidly inject 250 µM CaCl₂ to trigger mPTP opening.

  • Kinetic Read: Monitor absorbance at 540 nm every 10 seconds for 15 minutes using a microplate reader.

  • Self-Validating Control: Include a parallel well treated with Alamethicin (10 µg/mL). Alamethicin is a pore-forming peptide that induces maximal, mPTP-independent swelling. This establishes the absolute minimum absorbance baseline (100% swelling) and validates that your specific mitochondrial prep is physically capable of swelling.

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay uses a fluorescent probe to monitor extramitochondrial calcium. As mitochondria take up calcium, fluorescence remains low. When the mPTP opens, all stored calcium is dumped back into the buffer, causing a massive fluorescence spike.

CRC_Workflow Step1 1. Isolate Mitochondria (e.g., Mouse Liver) Step2 2. Resuspend in CRC Buffer (Succinate + Rotenone) Step1->Step2 Step3 3. Add Calcium Green-5N (Fluorescent Probe) Step2->Step3 Step4 4. Add Inhibitors (CsA or Benzamide) Step3->Step4 Step5 5. Serial Ca2+ Pulses (10 µM increments) Step4->Step5 Step6 6. Monitor Fluorescence (Ex: 505nm, Em: 535nm) Step5->Step6 Step7 7. Validate with EGTA (Self-Validating Step) Step6->Step7

Diagram 2: Step-by-step workflow for the Calcium Retention Capacity (CRC) assay.

  • Buffer Setup: Use 10 mM Tris-MOPS, 5 mM succinate, 1 µM rotenone, 10 µM EGTA, and 1 µM Calcium Green-5N .

  • Baseline Read: Add 1 mg/mL mitochondria and the test inhibitor. Read baseline fluorescence (Ex: 505 nm / Em: 535 nm).

  • Serial Pulsing: Inject 10 µM Ca²⁺ pulses every 60 seconds. Fluorescence will spike upon injection and quickly drop as mitochondria sequester the calcium.

  • mPTP Opening: Record the exact number of pulses required to trigger a sustained, irreversible spike in fluorescence (the CRC limit).

  • Self-Validating Control: At the end of the run, inject an excess of EGTA (3 mM). EGTA chelates all extramitochondrial calcium, which should immediately drop the fluorescence signal back to baseline. If the signal does not drop, the dye has degraded or become saturated by a non-calcium artifact, invalidating the run.

Expertise & Experience: Causality in Assay Design

To ensure scientific integrity, it is crucial to understand why specific reagents are chosen for these protocols:

  • Why Calcium Green-5N? We explicitly avoid high-affinity dyes like Fluo-4 or Fura-2. Calcium Green-5N is a low-affinity indicator (Kₑ ~ 14 µM). A high-affinity dye would saturate instantly upon the first 10 µM calcium pulse, blinding the sensor to subsequent pulses. Calcium Green-5N allows dynamic monitoring of high-concentration extramitochondrial calcium over extended timeframes.

  • Why Succinate and Rotenone? Mitochondria are energized with succinate (a Complex II substrate) to build the membrane potential required for calcium uptake. Rotenone is added to inhibit Complex I. This prevents the reverse flow of electrons and halts endogenous reactive oxygen species (ROS) production. By eliminating endogenous ROS, we ensure that mPTP opening is strictly and causally dependent on the exogenous Ca²⁺ pulses we control, rather than spontaneous oxidative stress.

References

  • Roy, S., et al. "N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore." ChemMedChem, vol. 11, no. 3, 2016, pp. 283–288. National Institutes of Health (NIH),[Link]

  • Norman, K. G., et al. "Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients." Mitochondrion, vol. 10, no. 6, 2010, pp. 694-701. National Institutes of Health (NIH),[Link]

  • Bernardi, P., et al. "The Mitochondrial Permeability Transition in Mitochondrial Disorders." Oxidative Medicine and Cellular Longevity, 2019. National Institutes of Health (NIH),[Link]

Safety & Regulatory Compliance

Safety

N-[4-(Hydroxymethyl)phenyl]benzamide proper disposal procedures

N-[4-(Hydroxymethyl)phenyl]benzamide: Comprehensive Laboratory Safety, Handling, and Disposal Master Plan As a pharmaceutical intermediate and research biochemical, N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-[4-(Hydroxymethyl)phenyl]benzamide: Comprehensive Laboratory Safety, Handling, and Disposal Master Plan

As a pharmaceutical intermediate and research biochemical, N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) requires stringent lifecycle management within the laboratory. While it is not explicitly listed as a highly hazardous substance under standard regulatory frameworks, its structural classification as a substituted aromatic amide dictates that it must be handled with rigorous environmental and toxicological precautions [1].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, spill containment, and RCRA-compliant disposal of this compound.

To build a robust safety culture, researchers must understand the chemical causality driving our protocols. N-[4-(Hydroxymethyl)phenyl]benzamide consists of a benzamide core linked to a hydroxymethyl-substituted phenyl ring.

  • Toxicological Causality: Aromatic amides and their aniline-derived substructures are known to undergo N-hydroxylation via hepatic cytochrome P450 enzymes in vivo. This metabolic activation can form reactive electrophilic intermediates capable of binding to cellular macromolecules [2]. Consequently, preventing inhalation of airborne dust and transdermal absorption is the primary driver for our PPE requirements.

  • Environmental Causality: The robust amide bond and stable aromatic rings make this compound resistant to rapid environmental degradation. If released into the water supply, it poses a risk of aquatic toxicity. Therefore, sink disposal is strictly prohibited, and high-temperature incineration is the only acceptable destruction pathway [3].

Quantitative Chemical Profile & Waste Classification

Before initiating any disposal protocol, personnel must classify the waste stream accurately to ensure compatibility with downstream destruction facilities.

ParameterSpecification / ClassificationOperational Implication
Chemical Name N-[4-(Hydroxymethyl)phenyl]benzamideLabel all waste containers with the full chemical name; avoid abbreviations.
CAS Number 179057-17-1Required for manifest documentation.
Molar Mass 227.26 g/mol Relevant for calculating reaction yields and mass balances for waste tracking.
Physical State Solid (Powder/Crystals)High risk of aerosolization during spills; requires wet-wiping or HEPA vacuuming.
EPA RCRA Status Unlisted (Manage as Characteristic Toxic)Must be collected by a licensed hazardous waste vendor; cannot be disposed of in municipal trash [3].
Destruction Method High-Temperature Incineration (>1000°C)Requires segregation from heavy metals and explosive compounds.

Logistical Disposal Pathways & Workflows

Proper disposal relies on strict segregation at the point of generation. Mixing N-[4-(Hydroxymethyl)phenyl]benzamide with incompatible waste streams increases disposal costs and introduces thermal risks during incineration.

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)

This protocol applies to unused reagents, empty source vials, contaminated weighing boats, and nitrile gloves.

  • Primary Containment: Place the solid waste into a chemically compatible, puncture-resistant polyethylene (PE) bag or a wide-mouth high-density polyethylene (HDPE) container.

  • Secondary Containment: Double-bag the primary container to prevent micro-leaks of fine powder during transit.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Solid Waste: Contains N-[4-(Hydroxymethyl)phenyl]benzamide (Toxic, Non-RCRA Listed)."

  • Storage: Store in a designated, ventilated hazardous waste accumulation area away from strong oxidizing agents (e.g., peroxides, nitric acid) which could trigger exothermic degradation.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and HPLC Effluent)

This compound is frequently dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) during synthesis or analysis.

  • Segregation by Halogen Content:

    • If dissolved in Methanol/DMSO: Route to Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste . Causality: Halogenated waste requires specialized incineration scrubbers to capture hydrochloric acid (HCl) gas; mixing the two streams unnecessarily increases disposal costs and environmental burden.

  • Transfer: Use a grounded, closed-system funnel to transfer the solution into a 10L or 20L HDPE liquid waste carboy.

  • Venting: Ensure the carboy is equipped with a pressure-relief vented cap to prevent pressure buildup from solvent vapor expansion.

Emergency Operations: Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosol exposure and cross-contamination [4].

Step 1: Evacuation and Assessment

  • Halt all nearby operations. If the spill is >50 grams or highly aerosolized, evacuate the immediate laboratory zone and allow the HVAC system to clear airborne particulates for 15 minutes.

Step 2: PPE Donning

  • Equip standard PPE: Splash goggles, a lab coat, and double-layered nitrile gloves.

  • Critical: If the powder is dispersed outside of a fume hood, a NIOSH-approved N95 or P100 particulate respirator must be worn to prevent alveolar absorption of the dust.

Step 3: Containment and Neutralization

  • Do NOT dry sweep. Dry sweeping generates hazardous dust clouds.

  • Cover the spill lightly with an inert absorbent material (e.g., vermiculite or sand) to suppress dust.

  • Alternatively, slightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or water/soap mixture) and gently place it over the powder to wet it down.

Step 4: Collection and Decontamination

  • Use a non-sparking plastic scoop to collect the wetted powder and absorbent material.

  • Transfer the slurry into a rigid, sealable hazardous waste container.

  • Wash the spill surface with a detergent solution, followed by an ethanol wipe down, to remove all micro-residues. Dispose of all cleaning materials as solid hazardous waste.

Waste Management Decision Architecture

The following diagram illustrates the operational decision tree for managing different waste streams associated with this compound.

DisposalWorkflow Start N-[4-(Hydroxymethyl)phenyl]benzamide Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Spill Accidental Spill (Uncontained) Start->Spill SolidDisp Double-bag in compatible PE bags Solid->SolidDisp LiqHal Halogenated Solvent? Liquid->LiqHal SpillDisp Wet-wipe or absorb with inert material Spill->SpillDisp Incineration High-Temperature Incineration (Licensed RCRA Facility) SolidDisp->Incineration LiqYes Halogenated Waste Carboy LiqHal->LiqYes Yes LiqNo Non-Halogenated Waste Carboy LiqHal->LiqNo No LiqYes->Incineration LiqNo->Incineration SpillDisp->Incineration

Figure 1: Decision matrix and operational workflow for the segregation and disposal of N-[4-(Hydroxymethyl)phenyl]benzamide.

References

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. (Used as a baseline toxicological model for unsubstituted and substituted aromatic amides). Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System. U.S. EPA. Available at:[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety. Available at:[Link]

Handling

Personal protective equipment for handling N-[4-(Hydroxymethyl)phenyl]benzamide

Comprehensive Safety and Operational Guide for Handling N-[4-(Hydroxymethyl)phenyl]benzamide As drug development and chemical biology advance, researchers frequently handle specialized synthetic intermediates. N-[4-(Hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-[4-(Hydroxymethyl)phenyl]benzamide

As drug development and chemical biology advance, researchers frequently handle specialized synthetic intermediates. N-[4-(Hydroxymethyl)phenyl]benzamide (CAS: 179057-17-1) is a benzamide derivative utilized in advanced research settings[1]. Because it is a partially characterized research chemical, it mandates rigorous safety protocols aligned with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2].

This guide provides a self-validating, step-by-step operational framework for scientists to safely weigh, solubilize, and dispose of this compound while maintaining its chemical integrity and ensuring laboratory safety.

Physicochemical Properties & Risk Assessment

Understanding the physical nature of a chemical is the first step in risk mitigation. N-[4-(Hydroxymethyl)phenyl]benzamide is a solid organic compound. Its structural features (an amide linkage and a hydroxymethyl group) dictate its stability and handling requirements[3].

PropertyValueOperational Implication
CAS Number 179057-17-1Unique identifier for inventory and hazard tracking[1].
Molecular Formula C14H13NO2Organic nature implies specific solvent requirements (e.g., DMSO, DMF)[3].
Molar Mass 227.26 g/mol Required for accurate molarity calculations during assay preparation[3].
Boiling Point 322.8 °CLow volatility at room temperature; inhalation risk is primarily from aerosolized dust, not vapor[3].
Storage Temperature +2 °C to +8 °CRefrigeration is critical to prevent degradation of the functional groups, ensuring experimental reproducibility[3].
Water Hazard Class WGK 1 (Slightly hazardous)Cannot be disposed of down the sink; requires dedicated hazardous waste protocols[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the compound's physical state (powder) and its classification as a research chemical with pending comprehensive toxicological data. We apply the precautionary principle as outlined in Prudent Practices in the Laboratory[4].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust barrier against solid organic compounds and prevents dermal absorption of the powder or accidental solvent solutions.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Even minor air currents can aerosolize fine powders, risking ocular irritation or mucosal absorption.

  • Body Protection: Flame-retardant, properly fitted lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, minimizing cross-contamination and protecting the researcher's skin[5].

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a fume hood is unavailable, an N95 or P100 particulate respirator is required.

    • Causality: The primary exposure route for non-volatile solids is the inhalation of airborne particulates during weighing and transfer[2].

Operational Workflow & Handling Protocols

To ensure both user safety and experimental accuracy, follow this validated step-by-step methodology for preparing stock solutions.

Step 1: Pre-Operational Setup

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm)[2].

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Equilibrate the N-[4-(Hydroxymethyl)phenyl]benzamide vial to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial in ambient air causes condensation, which can hydrolyze the compound or artificially inflate its weighed mass.

Step 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Organic powders often carry static charges, causing them to "jump" and contaminate the balance or the user.

  • Use a grounded micro-spatula to transfer the required mass.

  • Record the exact mass and immediately seal the source vial.

Step 3: Solubilization

  • Transfer the weighed powder into a chemically compatible, amber glass vial.

  • Add the appropriate volume of organic solvent (e.g., anhydrous DMSO).

  • Vortex gently until complete dissolution is achieved.

  • Label the vial with the chemical name, concentration, date, and user initials, complying with OSHA labeling requirements[5].

Step 4: Storage

  • Store the prepared stock solution and the sealed source powder at +2 °C to +8 °C[3].

HandlingWorkflow A Pre-Operation: Equilibrate & Don PPE B Transfer Reagent to Fume Hood A->B C Weighing: Use Anti-Static Spatula B->C D Solubilization: Dissolve in Solvent C->D F Decontamination: Wet-Wipe Surfaces C->F If spilled E Storage: Seal and Store at +2°C to +8°C D->E D->F G Waste Disposal: Hazardous Waste Stream F->G

Fig 1: Standard operating workflow for the safe handling of N-[4-(Hydroxymethyl)phenyl]benzamide.

Spill Response & Decontamination

Spills must be addressed immediately to prevent tracking and aerosolization.

For Solid (Powder) Spills:

  • Do not dry sweep. Causality: Dry sweeping aerosolizes the powder, drastically increasing the inhalation risk[4].

  • Cover the spill with damp absorbent paper towels (using water or a mild solvent like 10% ethanol).

  • Carefully wipe the area inward from the edges to the center to prevent spreading.

  • Place the contaminated towels into a designated hazardous waste bag.

  • Wash the area with soap and water.

For Liquid (Solution) Spills:

  • Apply a compatible chemical absorbent pad over the spill.

  • Allow the absorbent to fully take up the solvent and dissolved compound.

  • Dispose of the pad as hazardous chemical waste[6].

Waste Management & Disposal Plan

Because N-[4-(Hydroxymethyl)phenyl]benzamide is classified as WGK 1 (slightly hazardous to water)[3], strict disposal protocols are mandatory.

  • Solid Waste: Any empty vials, contaminated weigh boats, or spill cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Organic Contaminated"[6].

  • Liquid Waste: Solutions containing this compound (e.g., DMSO/water mixtures) must be collected in a compatible, clearly labeled liquid waste carboy. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids)[6].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard disposal method for halogen-free organic research chemicals[6].

References

  • Title : N-[4-(Hydroxymethyl)phenyl]benzamide, 100 mg. Source : Carl Roth. URL : [Link]

  • Title : Technical Data Sheet / Specification: N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1). Source : Carl Roth. URL : [Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source : National Academies of Sciences, Engineering, and Medicine. URL : [Link]

  • Title : Laboratory Safety Guidance (29 CFR 1910.1450). Source : Occupational Safety and Health Administration (OSHA). URL : [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Source: National Research Council.
  • Title : OSHA Standards for Biological Laboratories (PPE Guidelines). Source : Administration for Strategic Preparedness and Response (ASPR). URL : [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.